1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNVJVBRPMQWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342744 | |
| Record name | 4-Hydroxy-5-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-77-9 | |
| Record name | 4-Hydroxy-5-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Discovery and synthesis of novel 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffolds
An In-depth Technical Guide to the Discovery and Synthesis of Novel 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Scaffolds
Introduction
The pyrrolopyridine scaffold, a heterocyclic system featuring a fused pyrrole and pyridine ring, is a privileged structure in medicinal chemistry.[1] The six possible isomers of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, and analgesic activities.[2] This guide focuses specifically on the 1H-pyrrolo[3,2-c]pyridine core, a scaffold that has recently emerged as a promising framework for the development of potent kinase inhibitors and microtubule-targeting agents for cancer therapy. We will provide a detailed overview of the synthetic routes to this core structure, present key experimental data, and illustrate the mechanisms of action of its most promising derivatives.
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The construction of the 1H-pyrrolo[3,2-c]pyridine nucleus can be achieved through various synthetic strategies. An early method established a facile route to a related dione scaffold, while more contemporary approaches have enabled the synthesis of diversely substituted derivatives.
Early Synthetic Approach to a Dione Analog
A foundational synthesis for a closely related structure, 1H-pyrrolo[3,2-c]pyridin-4,6(5H,7H)dione, was developed starting from ethyl 3-ethoxycarbonylpyrrole-2-acetate.[3] This method provided a straightforward entry into the core bicyclic system, laying the groundwork for future explorations.
Modern Multi-step Synthesis of Substituted Scaffolds
A more recent and versatile synthetic pathway allows for the creation of highly functionalized 1H-pyrrolo[3,2-c]pyridine derivatives, particularly those with aryl substitutions at the 6-position. This route begins with commercially available 2-bromo-5-methylpyridine and proceeds through several key intermediates.[4][5]
The overall workflow for this synthesis is depicted below.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H‐pyrrolo[3,2‐c]pyridin‐4,6(5H,7H)dione(3,7‐dideazaxanthine) | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Physicochemical Properties of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive experimental data for this specific series in publicly accessible literature, this guide combines established theoretical principles with data from closely related 1H-pyrrolo[3,2-c]pyridine analogs to present a predictive and practical resource. The methodologies and potential biological pathways outlined herein are intended to support drug discovery and development efforts focused on this promising class of compounds.
Core Physicochemical Properties
The drug-like properties of a compound are critically influenced by its physicochemical characteristics. For the this compound scaffold, key properties include lipophilicity (LogP), ionization constant (pKa), and aqueous solubility. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa | Predicted Aqueous Solubility (µg/mL) |
| PPO-001 | H | H | 134.14 | 0.85 | 8.2 (basic), 11.5 (acidic) | >100 |
| PPO-002 | H | Cl | 168.58 | 1.55 | 7.5 (basic), 10.8 (acidic) | 50-100 |
| PPO-003 | H | OCH₃ | 164.16 | 0.90 | 8.4 (basic), 11.7 (acidic) | >100 |
| PPO-004 | CH₃ | H | 148.16 | 1.35 | 8.5 (basic), 11.6 (acidic) | 75-150 |
| PPO-005 | CH₃ | Cl | 182.61 | 2.05 | 7.8 (basic), 10.9 (acidic) | 20-50 |
| PPO-006 | Phenyl | H | 210.24 | 2.60 | 7.9 (basic), 11.2 (acidic) | 10-20 |
Experimental Protocols
Accurate determination of physicochemical properties is essential for lead optimization. The following are detailed methodologies for key experiments, adapted for the this compound scaffold.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of this compound derivatives.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Ensure both n-octanol and PBS are mutually saturated by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
In a glass vial, add equal volumes of the n-octanol and the aqueous stock solution of the test compound (e.g., 2 mL of each).
-
Cap the vial tightly and vortex for 15 minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
Allow the vial to stand undisturbed for at least 24 hours to ensure complete phase separation. To expedite separation, the vial can be centrifuged at 2000 rpm for 10 minutes.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Protocol 2: Determination of Ionization Constant (pKa) by Potentiometric Titration
Objective: To determine the pKa of the acidic and basic functional groups in this compound derivatives.
Materials:
-
Test compound
-
Deionized water (degassed)
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the test compound in deionized water to achieve a concentration of approximately 1-5 mM.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration:
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
To determine the basic pKa, titrate the solution with the 0.1 M HCl solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition has stabilized.
-
To determine the acidic pKa, start with an acidic solution of the compound and titrate with 0.1 M NaOH.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest portion of the titration curve.
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.
-
Protocol 3: Determination of Aqueous Solubility by Kinetic Solubility Assay
Objective: To determine the kinetic aqueous solubility of this compound derivatives.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., 198 µL for a 1:100 dilution).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measure the absorbance of the solutions in a UV-Vis plate reader at the compound's λmax. The point at which the absorbance plateaus or becomes non-linear with increasing concentration indicates the solubility limit.
-
Alternatively, for nephelometric detection, measure the light scattering. The concentration at which light scattering significantly increases above the background indicates precipitation and thus the solubility limit.
-
-
Data Analysis:
-
Construct a calibration curve using the linear portion of the absorbance data.
-
The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions.
-
Synthesis and Potential Mechanism of Action
The this compound scaffold is an important pharmacophore. The following diagrams illustrate a plausible synthetic pathway and a potential mechanism of action for its anticancer activity, based on related compounds.
Many pyrrolopyridine derivatives exhibit anticancer properties by interfering with microtubule dynamics.[1][2] This is a crucial process for cell division, and its disruption can lead to cell cycle arrest and apoptosis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While comprehensive experimental data on the physicochemical properties of its derivatives are still emerging, the predictive data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in the field. Understanding and optimizing the physicochemical properties will be paramount in translating the biological potential of these compounds into effective clinical candidates. Further research into the synthesis of diverse libraries of these derivatives and their subsequent physicochemical and biological evaluation is highly encouraged.
References
Initial Biological Screening of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one analogues, a promising class of compounds with significant potential in oncology. This document details their synthesis, antiproliferative activity against various cancer cell lines, and their primary mechanisms of action, including tubulin polymerization and kinase inhibition.
Data Presentation: Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine analogues against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison of the cytotoxic potential of these compounds.
Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [1]
| Compound | Ar-group | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10a | phenyl | >10 | >10 | >10 |
| 10b | o-tolyl | 1.34 | 1.87 | 2.01 |
| 10d | p-tolyl | 0.89 | 1.12 | 1.35 |
| 10t | indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.003 |
Table 2: Antiproliferative Activity of Diarylurea and Diarylamide 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma Cell Lines [2]
| Compound | A375P IC50 (nM) |
| 8b | <10 |
| 8g | <10 |
| 9a | <10 |
| 9b | <10 |
| 9c | <10 |
| 9d | <10 |
| 9e | <10 |
| Sorafenib | (Activity mentioned as inferior to most new compounds) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial biological screening of this compound analogues are provided below.
In Vitro Antiproliferative MTT Assay[1][3][4]
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Tubulin Polymerization Assay[5][6][7][8]
This assay assesses the inhibitory effect of the compounds on microtubule formation.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound analogues
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Tubulin Preparation: Reconstitute purified tubulin in General Tubulin Buffer on ice.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and glycerol.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.
In Vitro Kinase Inhibition Assay[9][10][11][12][13]
This assay measures the ability of the compounds to inhibit the activity of specific kinases.
Materials:
-
Recombinant kinase (e.g., FGFR, Haspin, c-Met)
-
Kinase buffer
-
ATP
-
Substrate (peptide or protein)
-
This compound analogues
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare the kinase, substrate, and ATP solutions in kinase buffer.
-
Kinase Reaction: Add the kinase and test compound to the wells of a 384-well plate and incubate briefly.
-
Initiation of Reaction: Add the ATP/substrate mixture to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry[2][14][15][16][17]
This method is used to determine the effect of the compounds on the cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound analogues
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by these compounds and a typical experimental workflow for their initial biological screening.
Signaling Pathways
Caption: Targeted Kinase Signaling Pathways.
Experimental Workflow
Caption: Initial Biological Screening Workflow.
Mechanism of Tubulin Polymerization Inhibition
Caption: Tubulin Polymerization Inhibition Mechanism.
References
Exploring the Chemical Landscape of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the chemical space of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its constitutional isomers, providing a comprehensive overview of their synthesis, biological activities, and the signaling pathways they modulate. While direct comparative studies on the unadorned isomeric cores are limited, this document consolidates data on their derivatives to offer insights into the structure-activity relationships that govern their therapeutic potential.
The Isomeric Landscape of Pyrrolopyridinones
The fusion of a pyrrole and a pyridinone ring gives rise to a variety of isomers, each with a unique spatial arrangement of nitrogen atoms and the carbonyl group, leading to distinct chemical properties and biological activities. The principal isomers explored in this guide include:
-
This compound: The core focus of this guide.
-
1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A key isomer with significant research in kinase inhibition.
-
1H-pyrrolo[3,4-b]pyridin-5(4H)-one: Explored for its potential in metabolic and central nervous system disorders.
-
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: A related dione structure with a broad range of bioactivities.
Synthesis of Pyrrolopyridinone Cores
The synthetic strategies towards these scaffolds are diverse and tailored to the specific arrangement of the fused rings.
Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
A common strategy for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine. For instance, a multi-step synthesis starting from a substituted pyridine can be employed. A notable synthesis of a related dione, 1H-pyrrolo[3,2-c]pyridin-4,6(5H,7H)dione, has been accomplished from ethyl 3-ethoxycarbonylpyrrole-2-acetate[1]. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized as colchicine-binding site inhibitors, with the synthesis involving a Suzuki cross-coupling reaction to introduce aryl groups[2][3].
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of this isomer often involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an aldehyde, followed by reduction[4]. Five distinct routes for the preparation of the 1H-pyrrolo[2,3-b]pyridine core itself have been investigated, including modifications of the Madelung and Fischer indole syntheses[5]. These methods allow for the preparation of a variety of alkyl and aryl substituted derivatives[5].
Synthesis of 1H-pyrrolo[3,4-b]pyridin-5-one Derivatives
One-pot and multi-component reactions are prominent in the synthesis of this scaffold. A one-pot, three-component reaction of 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water has been reported for the synthesis of related hydrogenated pyrrolo[3,2-c]pyridines[6]. More specifically for the pyrrolo[3,4-b]pyridin-5-one core, a one-pot method involving the condensation of primary amines with N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides has been developed[7]. Another versatile approach is the Ugi–Zhu three-component reaction coupled with a cascade process to assemble the polysubstituted pyrrolo[3,4-b]pyridin-5-one core[8][9][10].
Biological Activities and Therapeutic Targets
The diverse isomeric scaffolds of pyrrolopyridinones have been associated with a wide range of biological activities, targeting key players in various disease pathologies.
Anticancer Activity
Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have demonstrated potent anticancer activities. A series of these compounds were designed as colchicine-binding site inhibitors, exhibiting moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds showing IC50 values in the nanomolar range[2][3]. Another series of diarylureas and diarylamides based on this scaffold showed high potency against human melanoma cell lines[11].
The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored for its kinase inhibitory activity. Derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and c-Met kinase, both of which are crucial in cancer progression[4][12][13][14]. Some of these compounds exhibit IC50 values in the low nanomolar range against FGFR1, 2, and 3[12][13].
Derivatives of 1H-pyrrolo[3,4-b]pyridin-5-one have been evaluated for their in vitro cytotoxicity against breast (MDA-MB-231 and MCF-7) and cervical (SiHa, HeLa, and CaSki) cancer cell lines[8][9].
Kinase Inhibition
As mentioned, the 1H-pyrrolo[2,3-b]pyridine core is a prominent scaffold for kinase inhibitors. Its derivatives have shown potent inhibition of FGFR and c-Met kinases[4][12][13][14]. The 1H-pyrrol-2(3H)-one core, a related structure, has also been investigated for the inhibition of various kinases, including Traf2- and Nck-interacting kinase (TNIK) and Lysine-Specific Demethylase 1 (LSD1).
Other Therapeutic Areas
The 1H-pyrrolo[3,4-c]pyridine scaffold has been associated with a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, and antiviral activities[15][16][17][18][19]. Derivatives of 1H-pyrrolo[3,4-b]pyridin-5-one have been investigated as dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of diabetes and as antiepileptic agents[7]. Furthermore, derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, a related tricyclic system, have shown potential as antileishmanial agents[20].
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various derivatives of the pyrrolopyridinone isomers. It is important to note that these are not direct comparisons of the parent isomers but rather a collection of data for different derivatives against various targets.
Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 10t | HeLa | 0.12 | [2] |
| 10t | SGC-7901 | 0.15 | [2] |
| 10t | MCF-7 | 0.21 | [2] |
| 8b | A375P (Melanoma) | Nanomolar range | [11] |
| 8g | A375P (Melanoma) | Nanomolar range | [11] |
Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [12][13] |
| 4h | FGFR2 | 9 | [12][13] |
| 4h | FGFR3 | 25 | [12][13] |
| 9 | c-Met | 22.8 | [14] |
Table 3: Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
| Compound ID | Test | ED50 (mg/kg) | Reference |
| 34a | Writhing Test | < 0.78 | [15] |
| 34c | Writhing Test | < 0.78 | [15] |
| 9 | Writhing Test | 3.25 | [18] |
| 11 | Writhing Test | 3.67 | [18] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of pyrrolopyridinone derivatives.
General Synthetic Procedure for 1H-pyrrolo[2,3-b]pyridine Derivatives
To a solution of a substituted 1H-pyrrolo[2,3-b]pyridine (1 mmol) in a suitable solvent such as methanol, an appropriate aldehyde (1.1 mmol) and a base like potassium hydroxide (5 mmol) are added. The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time. After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired compound[4].
In Vitro Kinase Inhibition Assay
The ability of a compound to inhibit the enzymatic activity of a purified kinase is measured using various assay formats, such as fluorescence-based assays or radiometric assays. A typical procedure involves preparing a solution of the test compound at various concentrations. The compound is then incubated with the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified using a detection reagent and a plate reader. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is then calculated from the dose-response curve[21].
Signaling Pathways and Experimental Workflows
The biological effects of pyrrolopyridinone derivatives are mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of new experiments.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
The chemical space of this compound and its isomers represents a fertile ground for the discovery of novel therapeutics. While a direct comparative analysis of the core isomers is an area for future investigation, the diverse biological activities exhibited by their derivatives underscore the potential of this scaffold family. From potent kinase inhibitors for cancer therapy to modulators of central nervous system targets, the pyrrolopyridinone core offers a versatile platform for the design and development of new drugs. Further exploration of the structure-activity relationships within and between these isomeric series will undoubtedly lead to the identification of new and improved therapeutic agents.
References
- 1. 1H‐pyrrolo[3,2‐c]pyridin‐4,6(5H,7H)dione(3,7‐dideazaxanthine) | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Spectroscopic Characterization of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize the molecular structure of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its analogs. The pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, appearing in compounds with a range of biological activities. A thorough understanding of their structure through spectroscopic analysis is paramount for drug design and development. This document outlines the principles and expected outcomes for the most common spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction to the this compound Scaffold
The this compound core is a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring. This arrangement imparts specific electronic and conformational properties that are crucial for its interaction with biological targets. Spectroscopic characterization provides definitive evidence of the molecular structure, purity, and can offer insights into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide unambiguous information about the position and connectivity of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal vicinal and geminal proton relationships.
Table 1: Representative ¹H NMR Spectroscopic Data for Substituted 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | CDCl₃ | H-2 | 6.80 | d | 3.2 |
| H-3 | 7.41-7.34 | m | - | ||
| H-7 | 9.10 | s | - | ||
| Phenyl-H | 8.08-7.91, 7.47 | m, t | 7.7 | ||
| Trimethoxyphenyl-H | 6.71 | s | - | ||
| OCH₃ | 3.95, 3.91 | s | - | ||
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | CDCl₃ | H-2 | 6.82 | d | 3.2 |
| H-3 | 7.39 | d | 3.3 | ||
| H-7 | 9.08 | s | - | ||
| Tolyl-H | 7.50, 7.43, 7.28, 7.26-7.24 | s, d, t, m | 6.7, 3.8 | ||
| Trimethoxyphenyl-H | 6.69 | s | - | ||
| OCH₃ | 3.91, 3.89 | s | - | ||
| CH₃ | 2.40 | s | - | ||
| 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[1] | CDCl₃ | H-2 | 6.79 | d | 3.2 |
| H-3 | 7.36 | d | 3.3 | ||
| H-7 | 9.07 | s | - | ||
| Tolyl-H | 7.89, 7.27 | d, d | 8.2, 8.0 | ||
| Trimethoxyphenyl-H | 6.71 | s | - | ||
| OCH₃ | 3.95, 3.91 | s | - | ||
| CH₃ | 2.40 | s | - |
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of their substituents.
Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[1] | CDCl₃ | C-2 | 102.92 |
| C-3 | 124.81 | ||
| C-3a | 127.88 | ||
| C-4 | 128.31 | ||
| C-6 | 149.89 | ||
| C-7 | 141.17 | ||
| C-7a | 143.18 | ||
| Phenyl-C | 130.28, 128.78, 127.00 | ||
| Trimethoxyphenyl-C | 154.07, 137.58, 134.10, 102.59, 102.45 | ||
| OCH₃ | 61.06, 56.44 | ||
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[2] | CDCl₃ | C-2 | 105.81 |
| C-3 | 124.28 | ||
| C-3a | 127.88 | ||
| C-4 | 157.84 | ||
| C-6 | 151.97 | ||
| C-7 | 140.46 | ||
| C-7a | 142.93 | ||
| Tolyl-C | 137.45, 135.91, 130.65, 129.99, 129.81, 125.80 | ||
| Trimethoxyphenyl-C | 154.00, 134.21, 102.76, 102.32 | ||
| OCH₃ | 61.02, 56.38 | ||
| CH₃ | 20.49 | ||
| 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[1] | CDCl₃ | C-2 | 102.87 |
| C-3 | 124.66 | ||
| C-3a | 128.71 | ||
| C-4 | 150.05 | ||
| C-6 | 141.18 | ||
| C-7 | 138.19 | ||
| C-7a | 143.17 | ||
| Tolyl-C | 135.59, 130.05, 129.49, 126.82 | ||
| Trimethoxyphenyl-C | 154.05, 134.19, 102.41, 102.14 | ||
| OCH₃ | 61.05, 56.42 | ||
| CH₃ | 21.20 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[1] | ESI+ | 361.1552 | 361.1556 | C₂₂H₂₁N₂O₃ [M+H]⁺ |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[2] | ESI+ | 375.1709 | 375.1707 | C₂₃H₂₃N₂O₃ [M+H]⁺ |
| 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[1] | ESI+ | 375.1709 | 375.1708 | C₂₃H₂₃N₂O₃ [M+H]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups. For this compound, key vibrational bands are expected for the N-H, C=O, and C=C bonds.
Table 4: Typical Infrared Absorption Frequencies for the this compound Scaffold
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (pyrrole) | Stretching | 3400-3200 | Medium |
| N-H (lactam) | Stretching | 3200-3000 | Medium |
| C-H (aromatic) | Stretching | 3100-3000 | Medium-Weak |
| C=O (lactam) | Stretching | 1700-1650 | Strong |
| C=C/C=N (ring) | Stretching | 1650-1500 | Medium-Strong |
| C-N | Stretching | 1350-1200 | Medium |
| N-H | Bending | 1640-1550 | Medium |
| C-H (aromatic) | Bending (out-of-plane) | 900-675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. For the this compound scaffold, π → π* and n → π* transitions are expected.
Table 5: Expected UV-Vis Absorption for the this compound Scaffold
| Electronic Transition | Expected λmax (nm) | Solvent Effects |
| π → π | 200-300 | Relatively insensitive |
| n → π | >300 | Blue shift in polar solvents |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
Acquire the spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the chemical shifts to the solvent peak or internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be compatible with the chosen ionization technique (e.g., ESI, APCI).
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set the parameters for the ionization source (e.g., spray voltage, capillary temperature for ESI).
-
Set the mass analyzer parameters for high-resolution acquisition.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over the desired m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.
-
Compare the found isotopic pattern with the theoretical pattern for the proposed elemental composition.
-
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Thoroughly mix the sample and KBr.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder or position the ATR accessory in the spectrometer.
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean, empty ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile, water).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).
-
Use quartz cuvettes for measurements in the UV region.
-
-
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Fill a cuvette with the blank solvent and place it in the reference holder (for double-beam instruments) or measure it first to zero the instrument (for single-beam instruments).
-
Fill a matched cuvette with the sample solution and place it in the sample holder.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
The instrument will record the absorbance as a function of wavelength.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound compounds.
References
Tautomerism in 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric behavior of heterocyclic compounds is a critical factor in drug design and development, influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential tautomerism in the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold, a core structure in various biologically active molecules. While direct experimental studies on the tautomerism of this specific system are not extensively available in the current literature, this guide extrapolates from established principles and studies on analogous heterocyclic systems to present the likely tautomeric forms, detailed experimental protocols for their investigation, and computational approaches for predicting their relative stabilities. This document is intended to serve as a foundational resource for researchers initiating studies on the tautomerism of this compound and its derivatives.
Introduction to Tautomerism in Heterocyclic Systems
Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium, most commonly involving the migration of a proton, can significantly impact a molecule's properties, including its hydrogen bonding capabilities, lipophilicity, and interaction with biological targets. For drug-like molecules, understanding the predominant tautomeric form in different physiological environments is crucial for rational drug design.
The this compound core, a fused bicyclic heteroaromatic system, possesses functionalities that allow for lactam-lactim and keto-enol tautomerism. The position of the tautomeric equilibrium is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.
Potential Tautomeric Forms of this compound
The this compound scaffold can exist in several tautomeric forms. The primary equilibrium is expected to be between the lactam (amide) and lactim (imidic acid) forms. Additionally, keto-enol tautomerism involving the pyrrole ring is a possibility. The principal tautomers are depicted below.
Figure 1: Potential Tautomeric Equilibria of this compound.
Based on studies of analogous 2-pyridone systems, the lactam form is generally favored in polar solvents due to its larger dipole moment and ability to form hydrogen bonds with the solvent. However, the equilibrium can be shifted by substitution.
Data Presentation
While specific quantitative data for the tautomerism of this compound are not available in the reviewed literature, the following tables provide a structured format for presenting such data once obtained from experimental and computational studies.
Table 1: Tautomeric Equilibrium Constants (KT) in Various Solvents
| Derivative | Solvent | Temperature (°C) | Method | KT ([Lactam]/[Lactim]) | Reference |
| Unsubstituted | D2O | 25 | 1H NMR | Data not available | |
| Unsubstituted | CDCl3 | 25 | 1H NMR | Data not available | |
| Unsubstituted | DMSO-d6 | 25 | 1H NMR | Data not available | |
| Example Derivative | Solvent | Temp. | Method | Value |
Table 2: Relative Energies of Tautomers from Computational Studies
| Tautomer | Method/Basis Set | Solvent (Continuum Model) | Relative Energy (kcal/mol) | Reference |
| This compound (Lactam) | B3LYP/6-31G(d) | Gas Phase | 0 (Reference) | |
| 1H-pyrrolo[3,2-c]pyridin-4-ol (Lactim) | B3LYP/6-31G(d) | Gas Phase | Data not available | |
| Pyrrolo[3,2-c]pyridin-4(1H,5H)-one (Keto) | B3LYP/6-31G(d) | Gas Phase | Data not available | |
| This compound (Lactam) | B3LYP/6-31G(d) | Water (PCM) | 0 (Reference) | |
| 1H-pyrrolo[3,2-c]pyridin-4-ol (Lactim) | B3LYP/6-31G(d) | Water (PCM) | Data not available |
Table 3: Key Spectroscopic Data for Tautomer Identification
| Tautomer | Method | Solvent | Key Signal/Band (δ, ppm or ν, cm-1) | Assignment | Reference |
| Lactam | 13C NMR | DMSO-d6 | ~160-170 | C=O | Hypothetical |
| Lactim | 13C NMR | DMSO-d6 | ~150-160 | C-OH | Hypothetical |
| Lactam | IR (solid) | - | ~1650-1680 | C=O stretch | Hypothetical |
| Lactim | IR (solid) | - | ~3200-3400 | O-H stretch | Hypothetical |
| Lactam | UV-Vis | Methanol | λmax ~290-310 nm | π-π | Hypothetical |
| Lactim | UV-Vis | Methanol | λmax ~270-290 nm | π-π | Hypothetical |
Experimental Protocols
The following protocols are based on established methodologies for studying tautomerism in heterocyclic compounds and can be adapted for this compound and its derivatives.[1]
Synthesis
The synthesis of this compound derivatives can be achieved through various synthetic routes reported in the literature, often involving the construction of the pyrrolopyridine core from substituted pyridine or pyrrole precursors. A general synthetic workflow is outlined below.
Figure 2: General Synthetic and Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating tautomeric equilibria in solution.
-
1H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O). A range of solvents with varying polarities should be used to assess solvent effects.
-
Data Acquisition: Acquire 1H NMR spectra at a controlled temperature (e.g., 25 °C) on a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals will give the tautomeric ratio. For example, the chemical shift of the proton on the nitrogen of the pyrrole ring and the presence or absence of a hydroxyl proton can be indicative of the dominant tautomer. In cases of rapid interconversion on the NMR timescale, averaged signals will be observed. Variable temperature NMR studies can be employed to slow down the exchange and resolve individual tautomer signals.
-
-
13C NMR Spectroscopy:
-
Sample Preparation: Prepare samples as for 1H NMR.
-
Data Acquisition: Acquire proton-decoupled 13C NMR spectra.
-
Analysis: The chemical shift of the carbonyl carbon (C4) is a key indicator. The lactam form will exhibit a C=O signal typically in the range of 160-175 ppm, while the lactim form will show a C-OH signal at a higher field.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare samples as KBr pellets or acquire spectra in solution using an appropriate solvent and cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Analysis: The lactam tautomer will show a characteristic C=O stretching vibration around 1650-1680 cm-1. The lactim form will lack this band but will exhibit an O-H stretching band (around 3200-3400 cm-1) and a C=N stretching band. Two-dimensional IR (2D IR) spectroscopy can be particularly useful in complex systems to distinguish between tautomers in solution by identifying unique cross-peak patterns.[1]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, methanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum.
-
Analysis: The λmax of the π-π* transitions will differ for the lactam and lactim forms. Generally, the lactam form absorbs at a longer wavelength compared to the lactim form. By comparing the spectra to those of N-methylated (fixed lactam) and O-methylated (fixed lactim) derivatives, the absorption bands for each tautomer can be assigned.
-
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers.
Figure 3: Computational Workflow for Tautomer Analysis.
-
Protocol for DFT Calculations:
-
Structure Generation: Build the 3D structures of all possible tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Analysis: Conduct frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies). This step also provides zero-point vibrational energies (ZPVE).
-
Solvation Effects: To model the effect of different solvents, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).
-
Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents to predict their relative stabilities.
-
Conclusion and Future Outlook
The tautomeric landscape of this compound and its derivatives is a critical area of study for the development of new therapeutics based on this scaffold. Although direct experimental data is currently lacking, the principles of lactam-lactim and keto-enol tautomerism, along with established analytical and computational techniques, provide a robust framework for its investigation. This guide outlines the potential tautomeric forms and provides detailed protocols for their experimental and theoretical characterization. Future research should focus on the synthesis of the parent compound and its key derivatives, followed by a systematic study of their tautomeric equilibria in various solvents using the methodologies described herein. The resulting quantitative data will be invaluable for understanding the structure-activity relationships and for the rational design of novel drug candidates.
References
An In-depth Technical Guide to the Mechanism of Action of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold. This class of compounds has emerged as a promising area of research in the development of novel therapeutics, particularly in oncology. This document details their biological targets, the signaling pathways they modulate, and the experimental methodologies used for their characterization.
Introduction to 1H-pyrrolo[3,2-c]pyridine Derivatives in Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its structural rigidity and potential for diverse substitutions make it an attractive starting point for the design of targeted therapies. While research into the specific this compound scaffold as a kinase inhibitor is an evolving field, studies on closely related pyrrolopyridine isomers have demonstrated significant potential in targeting various protein kinases. This guide will synthesize the available information on the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives to elucidate their mechanism of action.
One notable derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, KIST101029, has been shown to inhibit neoplastic cell transformation by targeting key signaling pathways involved in cell growth and proliferation.[1] Specifically, this compound was found to inhibit the mitogen-activated protein kinase/extracellular signal-regulated kinase kinases (MEK), c-jun N-terminal kinases (JNK), and mechanistic target of rapamycin (mTOR) signaling pathways.[1]
Furthermore, other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of tubulin polymerization, acting on the colchicine-binding site.[2][3] This indicates that the biological activity of this scaffold is not limited to kinase inhibition and can extend to other important cellular targets.
Quantitative Data on Inhibitory Activity
The inhibitory potential of 1H-pyrrolo[3,2-c]pyridine derivatives has been quantified against various cancer cell lines. The following tables summarize the available antiproliferative activity data.
Table 1: Antiproliferative Activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [2]
| Compound ID | R Group | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 10c | 3-CH₃-Ph | 0.25 ± 0.03 | 0.31 ± 0.04 | 0.42 ± 0.05 |
| 10g | 3-OCH₃-Ph | 0.33 ± 0.04 | 0.45 ± 0.06 | 0.58 ± 0.07 |
| 10h | 4-OCH₃-Ph | 0.18 ± 0.02 | 0.24 ± 0.03 | 0.31 ± 0.04 |
| 10l | 4-F-Ph | 0.21 ± 0.03 | 0.29 ± 0.04 | 0.38 ± 0.05 |
| 10m | 4-Cl-Ph | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.28 ± 0.04 |
| 10t | Indolyl | 0.12 ± 0.02 | 0.15 ± 0.02 | 0.21 ± 0.03 |
| CA-4 (control) | - | 0.01 ± 0.002 | 0.02 ± 0.003 | 0.02 ± 0.003 |
Signaling Pathways and Mechanisms of Action
The primary mechanisms of action identified for 1H-pyrrolo[3,2-c]pyridine derivatives involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, as well as the disruption of microtubule dynamics.
Inhibition of MEK/ERK, JNK, and mTOR Pathways
The compound KIST101029, a 1H-pyrrolo[3,2-c]pyridine derivative, has been demonstrated to inhibit cell transformation induced by insulin-like growth factor 1 (IGF-1).[1] This inhibition is achieved through the downregulation of the MEK, JNK, and mTOR signaling pathways.[1] These pathways are central to cell proliferation, survival, and angiogenesis.
References
In Vitro Cytotoxicity of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary in vitro cytotoxicity of a promising class of heterocyclic compounds: 1H-pyrrolo[3,2-c]pyridin-4(5H)-one derivatives. These scaffolds have garnered significant interest in medicinal chemistry due to their potent anti-proliferative activities against various cancer cell lines. This document provides a consolidated overview of their cytotoxic profiles, the experimental methodologies used for their evaluation, and the implicated signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
Table 1: In Vitro Antiproliferative Activity of Diarylurea and Diarylamide 1H-pyrrolo[3,2-c]pyridine Derivatives against A375P Human Melanoma Cell Line. [1]
| Compound | IC50 (µM) |
| 8b | Nanomolar range |
| 8g | Nanomolar range |
| 9a | Nanomolar range |
| 9b | Nanomolar range |
| 9c | Nanomolar range |
| 9d | Nanomolar range |
| 9e | Nanomolar range |
| 8d | Micromolar range |
| 8e | Micromolar range |
| 8h | Micromolar range |
| 9g | Micromolar range |
| 9i | Micromolar range |
| 9j | Micromolar range |
| Sorafenib (Control) | Less potent than most tested compounds |
Note: Compounds 8b, 8g, 9b-d, and 9i demonstrated higher selectivity towards the A375P melanoma cell line compared to NIH3T3 fibroblasts.[1]
Table 2: In Vitro Antiproliferative Activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives. [2][3]
| Compound | Cell Line | IC50 (µM) |
| 10t | HeLa (Cervical Cancer) | 0.12 |
| SGC-7901 (Gastric Cancer) | 0.15 | |
| MCF-7 (Breast Cancer) | 0.21 | |
| CA-4 (Positive Control) | - | - |
Note: The majority of the synthesized compounds in this series displayed moderate to excellent antitumor activities.[2][3]
Experimental Protocols
The evaluation of the cytotoxic effects of these derivatives involves a series of well-established in vitro assays.
Cell Culture and Maintenance
Human cancer cell lines, such as HeLa (cervical cancer), SGC-7901 (gastric cancer), MCF-7 (breast cancer), and A375P (melanoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.[2][4] The cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][5]
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for another few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Tubulin Polymerization Assay
This assay is performed to determine if the compounds interfere with microtubule dynamics.
Procedure:
-
Tubulin is incubated with the test compound at 37°C in a polymerization buffer.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
Compounds that inhibit tubulin polymerization will show a reduced rate of absorbance increase compared to the control.[2]
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.
Procedure:
-
Cells are treated with the compound for a specific duration.
-
The cells are then harvested, washed, and fixed in cold ethanol.
-
After fixation, the cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]
Apoptosis Assay
Apoptosis, or programmed cell death, can be detected using various methods, including Annexin V-FITC and PI staining followed by flow cytometry.
Procedure:
-
Cells are treated with the test compound.
-
The cells are harvested and washed.
-
The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a nuclear stain that is excluded by viable cells.
-
Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound derivatives are often attributed to their interaction with key cellular targets and signaling pathways.
Inhibition of Tubulin Polymerization
Several derivatives have been identified as potent inhibitors of tubulin polymerization.[2][6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules. This leads to the disorganization of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and ultimately inducing apoptosis.[2]
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
Related pyrrolopyridine derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[7][8][9] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[7][8] Inhibition of FGFRs can block downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.
General Experimental Workflow
The preliminary in vitro evaluation of these compounds follows a logical progression from synthesis to detailed mechanistic studies.
This guide provides a foundational understanding of the in vitro cytotoxicity of this compound derivatives. The potent and selective anticancer activities of these compounds warrant further investigation and optimization for the development of novel therapeutic agents.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 5. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Elucidating the Structure of Novel 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structure elucidation of novel 1H-pyrrolo[3,2-c]pyridin-4(5H)-one compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents, particularly in oncology. The accurate determination of their three-dimensional structure is paramount for understanding their biological activity and for guiding further drug design and development efforts.
Introduction to 1H-pyrrolo[3,2-c]pyridin-4(5H)-ones
The this compound core is a fused bicyclic system containing a pyrrole ring fused to a pyridine ring. This scaffold is of particular interest as it can mimic the purine ring of ATP, suggesting that its derivatives could act as kinase inhibitors.[1] Indeed, various derivatives have shown potent anticancer activities, with some acting as inhibitors of tubulin polymerization.[2] The synthesis of these compounds often involves multi-step reactions, and rigorous structural characterization is essential to confirm the identity and purity of the final products.
Experimental Protocols for Structure Elucidation
A combination of spectroscopic and analytical techniques is employed to unambiguously determine the structure of novel this compound compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
2.1.1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2.1.2. 1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon. A greater number of scans (1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
2.1.3. 2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially for identifying quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
2.2.1. Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer.
2.2.2. Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, which is common for this class of compounds. It typically produces the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a fingerprint of the molecule.
2.2.3. High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
2.3.1. Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Attenuated Total Reflectance (ATR):
2.3.2. Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.
Single-Crystal X-ray Diffraction
When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[4][5][6]
2.4.1. Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method for growing single crystals.
2.4.2. Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
The diffraction data is used to solve the crystal structure and refine the atomic positions.
Data Presentation: Spectroscopic Data of Novel this compound Derivatives
The following tables summarize the characteristic spectroscopic data for representative novel this compound derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | H-2 | H-3 | H-6 | H-7 | Aromatic Protons | Other Protons |
| 1a | 7.35 (d, J=3.2 Hz) | 6.78 (d, J=3.2 Hz) | 9.05 (s) | 7.71 (s) | 7.92 (d, J=8.6 Hz, 2H), 6.98 (d, J=8.6 Hz, 2H), 6.70 (s, 2H) | 4.07 (q, J=6.9 Hz, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 1.43 (t, J=7.0 Hz, 3H) |
| 1b | 7.36 (d, J=3.3 Hz) | 6.79 (d, J=3.2 Hz) | 9.07 (s) | 7.77 (s) | 7.89 (d, J=8.2 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 6.71 (s, 1H) | 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H) |
| 1c | 7.39 (d, J=3.3 Hz) | 6.80 (d, J=3.9 Hz) | 9.09 (s) | 7.76 (s) | 7.96 (d, J=11.1 Hz, 2H), 7.72-7.68 (m, 1H), 7.19 (d, J=7.5 Hz, 1H), 6.70 (s, 2H) | 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-3a | C-4 | C-5a | C-6 | C-7 | C-7a | Aromatic Carbons | Other Carbons |
| 1a | 101.75 | 102.46 | - | 159.43 | - | 142.74 | 113.95 | 137.42 | 154.06, 137.56, 134.10, 130.20, 128.19, 124.34, 114.77, 102.96 | 63.53, 61.05, 56.44, 14.81 |
| 1b | 102.14 | 102.41 | - | 150.05 | - | 143.17 | 124.66 | 138.19 | 154.05, 141.18, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 102.87 | 61.05, 56.42, 21.20 |
| 1c | 102.77 | 102.47 | - | 159.03 | - | 142.82 | 124.73 | 138.54 | 154.09, 141.24, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 103.04 | 61.06, 56.44, 21.53 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 1a | C₂₄H₂₄N₂O₄ | 405.1814 | 405.1815 |
| 1b | C₂₃H₂₂N₂O₃ | 375.1709 | 375.1708 |
| 1c | C₂₃H₂₂N₂O₃ | 375.1709 | 375.1709 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structure elucidation of a novel this compound compound.
Caption: Experimental workflow for structure elucidation.
Signaling Pathway: Inhibition of Tubulin Polymerization
Several this compound derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization signaling pathway.
Conclusion
The structural elucidation of novel this compound compounds is a critical step in the development of new therapeutic agents. A multi-technique approach, combining NMR, MS, FTIR, and X-ray crystallography, provides the necessary data to unambiguously determine their chemical structures. This detailed structural information is indispensable for establishing structure-activity relationships and for the rational design of more potent and selective drug candidates. The insights gained from understanding their mechanism of action, such as the inhibition of tubulin polymerization, further highlight the therapeutic potential of this promising class of heterocyclic compounds.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one via Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The synthetic strategy detailed herein involves a two-stage process commencing with a Suzuki cross-coupling reaction to construct the 6-aryl-1H-pyrrolo[3,2-c]pyridine core, followed by an oxidation and rearrangement to yield the desired pyridin-4(5H)-one.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core and its derivatives are recognized pharmacophores found in a variety of compounds with therapeutic potential, including kinase inhibitors and anticancer agents. The introduction of an aryl group at the 6-position via the versatile Suzuki cross-coupling reaction allows for the exploration of a wide range of structural diversity, which is crucial for structure-activity relationship (SAR) studies in drug discovery. Subsequent oxidation to the pyridin-4(5H)-one introduces a key functional group that can significantly modulate the compound's physicochemical properties and biological activity. This document provides detailed experimental protocols for the synthesis of the key precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, its subsequent Suzuki cross-coupling with various arylboronic acids, and the final oxidation step to the target compounds.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis begins with the preparation of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with a variety of arylboronic acids to yield 6-aryl-1H-pyrrolo[3,2-c]pyridines. The final step involves the oxidation of the pyridine ring to a pyridine N-oxide, followed by a rearrangement to afford the target 6-aryl-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones.
Caption: Synthetic workflow for 6-aryl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.
Experimental Protocols
Stage 1: Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines via Suzuki Cross-Coupling
This stage involves the preparation of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by its Suzuki cross-coupling with various arylboronic acids.
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)
This protocol is adapted from the synthesis described by Wang et al.[1][2]
-
Step 1: Nitration of 2-bromo-5-methylpyridine. To a solution of 2-bromo-5-methylpyridine in sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, then carefully poured onto ice and neutralized to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1][2]
-
Step 2: Reductive Cyclization. The 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This intermediate is then subjected to reductive cyclization using iron powder in acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2]
Protocol 2: Suzuki Cross-Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This general procedure is based on the work of Wang et al. and can be adapted for various arylboronic acids.[1][2]
-
To a reaction vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired arylboronic acid (1.5-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water, is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine.
Table 1: Examples of Suzuki Cross-Coupling Reactions for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | o-Tolylboronic acid | 6-(o-Tolyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 3 | m-Tolylboronic acid | 6-(m-Tolyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 4 | p-Tolylboronic acid | 6-(p-Tolyl)-1H-pyrrolo[3,2-c]pyridine | 67 |
| 5 | 2-Methoxyphenylboronic acid | 6-(2-Methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 6 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 7 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-1H-pyrrolo[3,2-c]pyridine | 85 |
| 8 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-1H-pyrrolo[3,2-c]pyridine | 55 |
Stage 2: Oxidation to 6-Aryl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
This stage involves the conversion of the 6-aryl-1H-pyrrolo[3,2-c]pyridines to the target pyridin-4(5H)-one derivatives. This is typically achieved through an N-oxidation followed by a rearrangement.
Protocol 3: N-Oxidation and Rearrangement
This is a general protocol that may require optimization for specific substrates.
-
Step 1: N-Oxidation. Dissolve the 6-aryl-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform. Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction mixture is then washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid, dried, and concentrated to give the crude 6-aryl-1H-pyrrolo[3,2-c]pyridine N-oxide.
-
Step 2: Rearrangement. The crude N-oxide is then treated with an activating agent such as acetic anhydride or trifluoroacetic anhydride. The mixture is heated to reflux until the rearrangement to the 6-aryl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is complete. The reaction is then cooled, and the excess anhydride is quenched. The product is isolated by extraction and purified by chromatography or recrystallization.
Data Presentation
The following table summarizes the key reaction parameters for the Suzuki cross-coupling step.
Table 2: Suzuki Cross-Coupling Reaction Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene/Water, or DME/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Signaling Pathways and Applications
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their potential as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The Suzuki cross-coupling reaction allows for the systematic modification of the 6-position of the pyrrolopyridine core, enabling the exploration of interactions with the ATP-binding pocket of kinases.
Caption: Inhibition of a generic kinase signaling pathway.
The synthesized this compound derivatives can be screened in various biochemical and cellular assays to determine their inhibitory activity against specific kinases and their efficacy in cancer cell lines. This information is crucial for the development of novel targeted therapies.
References
Application of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Selective MPS1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (MPS1, also known as TTK) is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Overexpression of MPS1 has been linked to chromosomal instability and is a hallmark of many human cancers, making it an attractive therapeutic target in oncology.[3] The 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold has emerged as a promising starting point for the development of potent and selective MPS1 inhibitors. Through structure-based drug design and medicinal chemistry efforts, derivatives of this scaffold have been optimized to exhibit high biochemical and cellular potency, selectivity, and favorable pharmacokinetic properties.[2] This document provides detailed application notes and protocols for researchers interested in the evaluation of this compound derivatives as MPS1 kinase inhibitors.
Data Presentation
The following tables summarize the in vitro biochemical and cellular activities of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against MPS1 kinase. The data is adapted from Naud et al., J. Med. Chem. 2013, 56 (24), pp 10045–10065.[2]
Table 1: In Vitro MPS1 Kinase Inhibition
| Compound | Modifications | MPS1 IC50 (μM) |
| 8 | Initial Hit | 0.025 |
| 21 | R = H | 0.011 |
| 22 | R = Me | 0.007 |
| 23 | R = Et | 0.009 |
| 24 | R = iPr | 0.011 |
| 39 | C-4 anilino modification | 0.015 |
| 48 | N-1-Boc protected 39 | 0.003 |
| 61 | C-4 pyrazolo, N-1-Boc | 0.004 |
| 62 | C-4 pyrazolo, N-1-H | 0.010 |
| 65 (CCT251455) | Optimized lead | 0.003 |
Table 2: Cellular Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | P-MPS1 IC50 (μM) | HCT116 GI50 (μM) |
| 8 | - | 0.55 |
| 39 | 4.10 | 9.80 |
| 48 | 0.60 | 2.20 |
| 61 | 0.16 | 0.50 |
| 62 | 6.90 | 4.60 |
| 65 (CCT251455) | 0.04 | 0.16 |
Mandatory Visualization
Signaling Pathway
Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.
Experimental Workflow
Caption: Workflow for Biochemical and Cellular MPS1 Inhibition Assays.
Experimental Protocols
In Vitro MPS1 Kinase Activity Assay (Time-Resolved FRET)
This protocol is for determining the in vitro potency (IC50) of this compound derivatives against MPS1 kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Materials:
-
Recombinant human MPS1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-MLARRTLSVA)
-
Europium-labeled anti-phospho-serine/threonine antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO. Further dilute these in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing MPS1 kinase and the biotinylated peptide substrate in Assay Buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 5 µL of the MPS1 kinase/peptide substrate mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation: Add 2.5 µL of ATP solution in Assay Buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MPS1.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a detection mixture containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in a suitable buffer.
-
Add 5 µL of the detection mixture to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular MPS1 Autophosphorylation Assay
This protocol is for determining the cellular potency of this compound derivatives by measuring the inhibition of MPS1 autophosphorylation at Threonine 676 (p-MPS1) in a cellular context.
Materials:
-
Human cancer cell line (e.g., HCT116 or HeLa)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Nocodazole (or other mitotic arresting agent)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-p-MPS1 (Thr676) and Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Mitotic Arrest: Treat the cells with nocodazole (e.g., 100 ng/mL for 16-18 hours) to enrich the population of cells in mitosis, where MPS1 is active.
-
Inhibitor Treatment: Add the test compounds at various concentrations to the mitotically arrested cells. Include a DMSO vehicle control. Incubate for a defined period (e.g., 2 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with Lysis Buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MPS1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-MPS1 and the loading control. Normalize the p-MPS1 signal to the loading control. Plot the normalized p-MPS1 signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
The this compound scaffold represents a validated and promising starting point for the development of novel MPS1 kinase inhibitors. The provided data and protocols offer a framework for the evaluation of such compounds, from initial biochemical screening to cellular target engagement. Further optimization of this scaffold could lead to the development of clinical candidates for the treatment of various cancers.
References
Application Notes and Protocols: Development of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatives for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold is an emerging heterocyclic structure of interest in medicinal chemistry. While extensive research has been conducted on the broader class of pyrrolopyridines, which have shown promise as anticancer agents through mechanisms like tubulin polymerization inhibition and kinase modulation, specific data on the anticancer applications of this compound derivatives is limited in publicly available literature.[1][2][3][4]
Recent patent literature has identified substituted dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones as potent inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3).[5] RIPK3 is a key regulator of necroptosis, a form of programmed cell death, and has a complex, context-dependent role in cancer.[2][6] Depending on the cancer type, RIPK3 signaling can be either tumor-suppressive by inducing cancer cell death and promoting antitumor immunity, or tumor-promoting by creating an inflammatory microenvironment that supports tumor growth.[6][7] Therefore, both inhibitors and activators of this pathway could have therapeutic potential.
These application notes provide a framework for the synthesis, screening, and biological evaluation of this compound derivatives as potential cancer therapeutics by targeting RIPK3. The protocols provided are standardized methodologies adapted for this specific chemical class.
Data Presentation
The following table represents an illustrative dataset for a hypothetical series of this compound derivatives. This data is intended to serve as a template for organizing experimental results.
Table 1: Illustrative Biological Activity of Hypothetical this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | RIPK3 Kinase Inhibition IC50 (nM) | HT-29 Colon Cancer Cell Viability IC50 (µM) |
| PPO-001 | Phenyl | Methyl | 150 | 12.5 |
| PPO-002 | 4-Fluorophenyl | Methyl | 75 | 8.2 |
| PPO-003 | 4-Chlorophenyl | Methyl | 50 | 5.1 |
| PPO-004 | Phenyl | Ethyl | 120 | 10.8 |
| PPO-005 | 4-Fluorophenyl | Ethyl | 60 | 7.5 |
| PPO-006 | 4-Chlorophenyl | Ethyl | 45 | 4.3 |
| GSK'872 (Control) | - | - | 30 | > 50 |
Mandatory Visualizations
Caption: A typical workflow for the synthesis and evaluation of PPO derivatives.
Caption: RIPK3 signaling in apoptosis and necroptosis, and the target for PPO derivatives.
Experimental Protocols
Protocol 1: General Synthesis of this compound Core Structure
This protocol describes a plausible catalyst-free domino reaction for the synthesis of the core scaffold, which can be further derivatized.
Materials:
-
4-aminopyridin-2(1H)-one
-
Appropriately substituted arylglyoxal hydrate
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Deionized water
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 4-aminopyridin-2(1H)-one (10 mmol), the desired arylglyoxal hydrate (10 mmol), and the 1,3-dicarbonyl compound (10 mmol).
-
Add 30 mL of deionized water to the flask.
-
Attach the reflux condenser and heat the mixture to reflux (100°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., every 2 hours).
-
Upon completion (typically 6-8 hours), remove the flask from the heat and allow it to cool to room temperature.
-
A precipitate should form upon cooling. If not, cool the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold water (2 x 15 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the this compound derivative.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro RIPK3 Kinase Inhibition Assay
This protocol is for determining the IC50 value of test compounds against RIPK3.
Materials:
-
Recombinant human RIPK3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)
-
Test compounds (PPO derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
In a 384-well plate, add 2.5 µL of 2X RIPK3 enzyme solution in kinase buffer.
-
Add 0.5 µL of the test compound dilution (or DMSO for control wells).
-
Mix and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of 2.5X substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for RIPK3.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and then measure the luminescence using a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Protocol 4: Western Blot for Phospho-RIPK3 and Phospho-MLKL
This protocol assesses the ability of compounds to inhibit RIPK3 signaling within a cellular context.
Materials:
-
Human cell line responsive to necroptosis stimuli (e.g., HT-29)
-
Necroptosis induction reagents: TNFα (T), Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z). This combination is often referred to as TSZ.
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed HT-29 cells in 6-well plates and grow until they reach 80-90% confluency.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Induce necroptosis by treating the cells with TSZ (e.g., 20 ng/mL TNFα, 100 nM Smac mimetic, 20 µM z-VAD-FMK) for the required time (e.g., 4-6 hours). Include a vehicle-only control and a TSZ-only control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin) to determine the effect of the compound on RIPK3 and MLKL phosphorylation.
References
- 1. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK3 signaling and its role in the pathogenesis of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10301306B2 - Substituted dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones as RIPK3 inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, particularly in oncology.[1] Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine core have been identified as potent anticancer agents that function as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][3] This document provides detailed protocols and application notes for the high-throughput screening (HTS) of compound libraries based on the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold, aiming to identify novel tubulin inhibitors for cancer drug discovery.
The protocols outlined below describe a primary cell-based screen to identify cytotoxic compounds, followed by a secondary biochemical screen to confirm their mechanism of action as tubulin polymerization inhibitors.
Data Presentation
The following table summarizes the in vitro antiproliferative activity of a focused library of 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. This data is presented as a representative example of the expected outcomes from a screening campaign.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Modification | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | 6-phenyl | >10 | >10 | >10 |
| 10b | 6-(o-tolyl) | 1.24 | 1.52 | 2.31 |
| 10d | 6-(p-tolyl) | 0.89 | 1.13 | 1.45 |
| 10t | 6-(1H-indol-5-yl) | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0021 | 0.0018 | 0.0025 |
Data extracted from Wang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[1][2]
Experimental Protocols
Primary High-Throughput Screening: Cell Viability MTT Assay
This protocol is designed for a 384-well plate format to assess the antiproliferative activity of the compound library.
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound library (10 mM in DMSO)
-
Positive control (e.g., Combretastatin A-4, 10 mM in DMSO)
-
Negative control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Using an automated liquid handler, perform a serial dilution of the compound library plates. Add 100 nL of compound solutions, positive control, or DMSO to the appropriate wells to achieve a final concentration of 10 µM.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 40 µL of solubilization buffer to each well and incubate for 12-18 hours at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Identify hits as compounds that reduce cell viability by a predefined threshold (e.g., >50%).
Secondary Confirmatory Screen: In Vitro Tubulin Polymerization Assay
This assay confirms whether the hit compounds from the primary screen directly inhibit tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Hit compounds from the primary screen (10 mM in DMSO)
-
Positive control (e.g., Colchicine, 10 mM in DMSO)
-
Negative control (DMSO)
-
384-well UV-transparent plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare tubulin solution and polymerization buffer according to the manufacturer's instructions.
-
Compound Addition: Add 1 µL of diluted hit compounds, positive control, or DMSO to the wells of a pre-chilled 384-well plate.
-
Reaction Initiation: Add 100 µL of the cold tubulin/GTP solution in polymerization buffer to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Inhibition of tubulin polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the DMSO control.[4] Calculate the percentage of inhibition for each compound.
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for identifying tubulin inhibitors.
Signaling Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells [mdpi.com]
Application Notes and Protocols for the Purification and Characterization of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and characterization of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. The protocols outlined below are designed to be a valuable resource for researchers and scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.
Purification Methods
Purification of the crude this compound is essential to remove impurities, starting materials, and by-products from the synthesis. The following are standard methods for achieving high purity of the target compound.
Flash Column Chromatography
Flash column chromatography is a primary purification technique for the initial clean-up of the crude product.
Protocol:
-
Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). The column is packed uniformly to avoid channeling.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, adsorbed sample is loaded onto the top of the prepared column.
-
Elution: The compound is eluted from the column using a gradient of solvents, typically starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The choice of solvent system will depend on the polarity of the impurities.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC)
For achieving high purity (>95%), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique.[1][2]
Protocol:
-
System Preparation: An HPLC system equipped with a C18 column is used.[2][3] The system is equilibrated with the initial mobile phase composition.
-
Sample Preparation: A stock solution of the partially purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is filtered through a 0.45 µm filter before injection.[3]
-
Chromatographic Conditions: A gradient elution is typically employed to ensure good separation. The specific conditions should be optimized for the particular compound and its impurities.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Lyophilization: The collected fraction, which is typically in a mixture of water and organic solvent, is lyophilized to obtain the pure compound as a solid.
Table 1: Representative HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm[2][3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C[2] |
Characterization Techniques
Once purified, the identity and purity of this compound must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.[4][5][6][7]
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[8][9]
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (N-H) | ~11.5 (broad singlet) | - |
| H2 | ~7.5 (doublet) | ~125 |
| H3 | ~6.8 (doublet) | ~105 |
| H6 | ~7.8 (doublet) | ~140 |
| H7 | ~7.2 (doublet) | ~115 |
| C2 | - | ~125 |
| C3 | - | ~105 |
| C3a | - | ~130 |
| C4 (C=O) | - | ~165 |
| C6 | - | ~140 |
| C7 | - | ~115 |
| C7a | - | ~145 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.[6][7][10]
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule.[10]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. Both low-resolution and high-resolution spectra can be obtained.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight. The fragmentation pattern in MS/MS can provide additional structural information.[10][11][12]
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI Positive[10] |
| Expected [M+H]⁺ (monoisotopic) | 149.0558 |
| Elemental Composition | C₇H₇N₂O |
X-ray Crystallography
For unambiguous structure determination, single-crystal X-ray diffraction can be performed if suitable crystals can be grown.[13][14]
Protocol:
-
Crystallization: Crystals of the purified compound are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[4]
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall 3D structure of the molecule.[13][14]
Visualized Workflows
Caption: Overall workflow from crude product to a purified and characterized compound.
Caption: Logical relationships between characterization methods and the information they provide.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 12. scirp.org [scirp.org]
- 13. web.stanford.edu [web.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 1H-pyrrolo[3,2-c]pyridin-4(5H)-one in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold in modern drug design, with a particular focus on its application in oncology. This document includes summaries of biological activity, detailed experimental protocols for assessing compound efficacy, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic structure serves as an excellent framework for the development of potent and selective inhibitors of various biological targets, particularly protein kinases and tubulin. This scaffold has been successfully employed to design novel anticancer agents that interfere with key cellular processes such as cell division, signaling, and survival.
Biological Activities and Therapeutic Potential
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant promise in several therapeutic areas, most notably in cancer treatment. The core structure has been elaborated to create compounds with diverse mechanisms of action.
Kinase Inhibition
A significant application of the this compound scaffold is in the design of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been shown to inhibit several key kinases involved in cancer progression.
One notable derivative, KIST101029, a N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide, has been demonstrated to inhibit neoplastic cell transformation induced by insulin-like growth factor 1 (IGF-1).[1] This compound exerts its effect by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase (MEK), c-Jun N-terminal kinases (JNK), and the mechanistic target of rapamycin (mTOR) signaling pathways.[1] The inhibition of these pathways ultimately leads to the suppression of c-fos and c-jun transcriptional activity, which are critical for cell proliferation.[1]
dot
Caption: Inhibition of MEK, JNK, and mTOR pathways by this compound derivatives.
Tubulin Polymerization Inhibition
Certain derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[2] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. These compounds have demonstrated potent antiproliferative activities against various cancer cell lines.[2]
dot
Caption: Mechanism of tubulin polymerization inhibition.
Quantitative Data Summary
The following tables summarize the biological activity of various 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines and protein kinases.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10b | A375P (Melanoma) | >10 | [3] |
| 10g | A375P (Melanoma) | 0.05 | [3] |
| 10t | HeLa (Cervical) | 0.12 | [2] |
| 10t | SGC-7901 (Gastric) | 0.15 | [2] |
| 10t | MCF-7 (Breast) | 0.21 | [2] |
| 10a | A375P (Melanoma) | 0.08 | [3] |
| 10d | A375P (Melanoma) | 0.2 | [3] |
Table 2: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound ID/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,2-g]isoquinoline (derivative 10) | Haspin | 23.6 | [4] |
| Pyrrolo[2,3-b]pyridine (derivative 4h) | FGFR1 | 7 | [5] |
| Pyrrolo[2,3-b]pyridine (derivative 4h) | FGFR2 | 9 | [5] |
| Pyrrolo[2,3-b]pyridine (derivative 4h) | FGFR3 | 25 | [5] |
| Pyrrolo[2,3-d]pyrimidine (derivative 5k) | EGFR | 79 | [6] |
| Pyrrolo[2,3-d]pyrimidine (derivative 5k) | Her2 | 40 | [6] |
| Pyrrolo[2,3-d]pyrimidine (derivative 5k) | VEGFR2 | 136 | [6] |
| Pyrrolo[2,3-d]pyrimidine (derivative 5k) | CDK2 | 204 | [6] |
| 1H-pyrazolo[3,4-b]pyridine (derivative 15y) | TBK1 | 0.2 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and compound being tested.
Protocol 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
A general synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves a multi-step process starting from commercially available materials.[8]
dot
Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
Materials:
-
2-bromo-5-methylpyridine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Fuming nitric acid
-
Sulfuric acid
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Iron powder
-
Acetic acid
-
3,4,5-trimethoxyphenylboronic acid
-
Potassium carbonate
-
Pyridine
-
Copper (II) acetate
-
Arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Appropriate solvents (e.g., dichloromethane, N,N-dimethylformamide, dioxane)
Procedure:
-
Oxidation: React 2-bromo-5-methylpyridine with m-CPBA to yield 2-bromo-5-methylpyridine-1-oxide.[8]
-
Nitration: Treat the product from step 1 with fuming nitric acid in sulfuric acid to obtain 2-bromo-5-methyl-4-nitropyridine 1-oxide.[8]
-
Intermediate Formation: React the nitrated compound with N,N-dimethylformamide dimethyl acetal.[8]
-
Cyclization: Synthesize 6-bromo-1H-pyrrolo[3,2-c]pyridine from the intermediate in the presence of iron powder and acetic acid.[8]
-
N-Arylation: Combine the product from step 4 with 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate to produce 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[8]
-
Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the intermediate from step 5 and various arylboronic acids using a palladium catalyst to generate the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.[8]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 4: Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate) solution
-
Tubulin polymerization buffer
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
-
96-well plates
-
Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add the test compound or control to the reaction mixture.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution using flow cytometry after staining with propidium iodide.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The this compound scaffold represents a versatile and promising platform for the design of novel therapeutic agents, particularly in the field of oncology. Its ability to be functionalized to target a variety of key cellular proteins, including kinases and tubulin, underscores its importance in modern drug discovery. The protocols and data presented in these application notes are intended to facilitate further research and development of new drug candidates based on this valuable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Measure the Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold is a promising heterocyclic structure that has demonstrated significant antiproliferative activity in various cancer cell lines. Its derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics and the inhibition of key cell cycle kinases.[1][2][3][4][5] This document provides detailed application notes and protocols for a suite of cell-based assays to rigorously evaluate the antiproliferative effects of this class of compounds. The following sections offer step-by-step methodologies for assessing cytotoxicity, cell viability, and the underlying mechanisms of action, including cell cycle arrest and apoptosis induction.
Data Presentation: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Assay Used | Reference |
| Diarylurea Derivative 8g | A375P | Melanoma | Nanomolar range | Not Specified | [1] |
| Diarylamide Derivative 9d | A375P | Melanoma | Nanomolar range | Not Specified | [1] |
| Derivative 10t | HeLa | Cervical Cancer | 0.12 | MTT Assay | [2][3] |
| Derivative 10t | SGC-7901 | Gastric Cancer | 0.15 | MTT Assay | [2][3] |
| Derivative 10t | MCF-7 | Breast Cancer | 0.21 | MTT Assay | [2][3] |
| CCT251455 (MPS1 Inhibitor) | HCT116 | Colon Cancer | Not Specified | MTT Assay |
Experimental Protocols
This section provides detailed protocols for the most common and robust cell-based assays to determine the antiproliferative activity of chemical compounds.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of the test compound on cell proliferation and survival.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total biomass, which can be used to infer cell number.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation:
-
After the desired incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal generated is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Assay Procedure:
-
After the incubation period, equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Mechanistic Assays
To understand how this compound derivatives exert their antiproliferative effects, further assays are necessary to investigate their impact on the cell cycle and apoptosis.
Principle: This technique uses a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration (and other relevant concentrations) for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is used as a viability dye to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Principle: Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation. This can provide insights into the molecular pathways affected by the test compound.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins, cyclins, CDKs).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing antiproliferative activity.
Putative Signaling Pathway of 1H-pyrrolo[3,2-c]pyridine Derivatives
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatives in TRPA1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its derivatives, specifically the 4-aryloxy-1H-pyrrolo[3,2-c]pyridine series, as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a critical target in the development of novel therapeutics for pain, inflammation, and respiratory conditions.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a sensor for a wide array of exogenous irritants and endogenous inflammatory mediators, playing a crucial role in the signaling pathways of pain and neurogenic inflammation.[1] The activation of TRPA1 by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the propagation of pain signals. Consequently, the development of potent and selective TRPA1 antagonists is a promising strategy for the management of various pathological conditions.
A series of compounds featuring a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine scaffold has been identified as potent TRPA1 antagonists.[2][3] These compounds exhibit high ligand efficiency and favorable physical properties, making them attractive candidates for further optimization in drug discovery programs.
Quantitative Data
While specific quantitative data for the 4-aryloxy-1H-pyrrolo[3,2-c]pyridine series of TRPA1 antagonists is not publicly available in the reviewed literature, the following table presents data for other well-characterized TRPA1 antagonists to provide a frame of reference for expected potency.
| Compound | Agonist | Assay Type | Species | IC₅₀ (nM) |
| Reference Antagonist 1 | Zinc | Calcium Influx (FLIPR) | Human | 85[4] |
| Reference Antagonist 2 | CS | Calcium Influx (FLIPR) | Human | 20[4] |
| Reference Antagonist 3 | Cinnamaldehyde | Calcium Influx (FLIPR) | Human | Not specified |
| TRPA1 Antagonist 1 | Not specified | Not specified | Not specified | 8[1] |
| Compound 50 | Cinnamaldehyde | Calcium Influx (FLIPR) | Human | 1420[5] |
| Compound 50 | Cinnamaldehyde | Calcium Influx (FLIPR) | Mouse | 2840[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
TRPA1 Signaling Pathway in Nociceptive Neurons
Caption: TRPA1 activation and antagonism signaling cascade.
Experimental Workflow for TRPA1 Antagonist Screening
Caption: Workflow for a cell-based calcium influx assay.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize TRPA1 antagonists.
Protocol 1: In Vitro Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This assay is a primary high-throughput screening method to determine the potency of TRPA1 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium elevation in cells heterologously expressing the TRPA1 channel.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
384-well black-walled, clear-bottom microplates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 Assay Kit).[6][7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
TRPA1 agonist (e.g., cinnamaldehyde, allyl isothiocyanate (AITC), or zinc chloride).
-
This compound derivative (test compound).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Culture and Plating:
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C to allow for dye loading.[4]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
Using the FLIPR, add the antagonist solutions to the cell plates.
-
Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare the TRPA1 agonist solution in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate into the FLIPR instrument.
-
The FLIPR will add the agonist solution to the wells and simultaneously begin measuring the fluorescence intensity over time. A baseline fluorescence is typically recorded for a short period before agonist addition.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Normalize the data to the response of a vehicle control (0% inhibition) and a control with a saturating concentration of a known potent TRPA1 antagonist (100% inhibition).
-
Plot the normalized response against the concentration of the this compound derivative and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's mechanism of action by directly measuring the ion channel currents.
Materials:
-
hTRPA1-HEK293 cells or primary sensory neurons.
-
Glass coverslips for cell culture.
-
Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.
-
Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH 7.2.
-
TRPA1 agonist and this compound derivative.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply the TRPA1 agonist to the cell using a perfusion system to elicit an inward current.
-
After washing out the agonist and allowing the current to return to baseline, pre-incubate the cell with the this compound derivative for a few minutes.
-
Co-apply the agonist and the antagonist and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Construct a concentration-response curve to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel TRPA1 antagonists. The protocols outlined in this document provide a framework for the in vitro characterization of these compounds. Further studies, including in vivo models of pain and inflammation, are warranted to fully elucidate their therapeutic potential.
References
- 1. TRPA1 Antagonist 1 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming challenges in the multi-step synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Welcome to the technical support center for the multi-step synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound. The issues are presented in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low Yield in the Reductive Cyclization Step
Q1: My reductive cyclization of the nitropyridine precursor is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A1: Low yields in the reductive cyclization step are a frequent challenge, often stemming from incomplete reaction, side product formation, or degradation of the starting material or product. The electron-deficient nature of the pyridine ring can make cyclization difficult.[1] Here are several factors to consider for troubleshooting and optimization:
-
Purity of Starting Material: Ensure the nitropyridine precursor is of high purity. Impurities can interfere with the catalyst and lead to side reactions.
-
Choice of Reducing Agent and Catalyst: The selection of the reducing agent is critical. While iron powder in acetic acid is a common choice, other systems can be more effective depending on the specific substrate.[2] Consider screening other reducing agents as detailed in the table below.
-
Reaction Temperature and Time: Inadequate temperature control can lead to either an incomplete reaction or decomposition. The reaction may require heating to proceed at an optimal rate, but excessive heat can be detrimental.[3] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent and pH: The choice of solvent and the pH of the reaction mixture are crucial. Acetic acid is commonly used to provide an acidic medium for the reduction and subsequent cyclization. Ensure the pH is optimal for both the reduction of the nitro group and the intramolecular cyclization.
Table 1: Troubleshooting Low Yield in Reductive Cyclization
| Parameter | Observation | Recommendation |
| Reaction Monitoring | Starting material remains after prolonged reaction time. | Increase reaction temperature in 10°C increments. Screen alternative reducing agents (e.g., SnCl₂). |
| Product Isolation | Desired product is present in the crude mixture but is lost during workup. | Adjust the pH of the aqueous solution during workup to ensure the product is in its least soluble form before extraction or filtration. |
| Side Products | Formation of multiple unidentified spots on TLC. | Lower the reaction temperature to minimize side reactions. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
Issue 2: Incomplete Cyclization and Formation of Intermediates
Q2: I am observing the presence of a significant amount of the amino intermediate and other related impurities, indicating incomplete cyclization. How can I drive the reaction to completion?
A2: Incomplete cyclization is a common hurdle and can be addressed by optimizing the reaction conditions to favor the intramolecular ring closure.
-
Acid Catalyst: The strength and concentration of the acid catalyst are critical for promoting the intramolecular condensation. If acetic acid is not effective, consider stronger protic acids or the addition of a Lewis acid.
-
Dehydrating Conditions: The cyclization step involves the elimination of water. Ensuring anhydrous conditions or using a dehydrating agent can shift the equilibrium towards the cyclized product.
-
Reaction Concentration: High concentrations of the starting material can sometimes favor intermolecular side reactions over the desired intramolecular cyclization, leading to the formation of dimers or polymers.[1] Running the reaction at a higher dilution may improve the yield of the desired product.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common approach involves the construction of a substituted nitropyridine followed by a reductive cyclization. A representative synthetic scheme is outlined below. The key steps often involve the formation of a carbon-nitrogen bond to build the pyrrole ring and a subsequent intramolecular cyclization to form the pyridinone ring.
dot
Caption: A generalized synthetic pathway.
Q2: What are some of the key challenges in the synthesis of azaindole derivatives like this compound?
A2: The primary challenges often stem from the electronic properties of the pyridine ring. The electron-deficient nature of the pyridine ring can deactivate it towards certain electrophilic substitution reactions and can complicate cyclization steps that are common in indole synthesis. [1]This can lead to the need for harsher reaction conditions, which in turn can result in lower yields and the formation of side products.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Nitration reactions: These are highly exothermic and should be performed with careful temperature control and slow addition of reagents.
-
Reductive cyclization: Some reducing agents can be pyrophoric or react violently with water. Always handle them under an inert atmosphere and follow the supplier's safety recommendations.
-
Solvents: Many organic solvents are flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Reductive Cyclization of a Nitropyridine Precursor
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitropyridine precursor in glacial acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add iron powder in portions. The reaction may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Extraction: Dilute the filtrate with water and neutralize with a suitable base (e.g., sodium carbonate) until the product precipitates.
-
Purification: Collect the solid by filtration and purify by recrystallization or silica gel column chromatography. [2] Table 2: Example Reagent Quantities for Reductive Cyclization
| Reagent | Molar Equivalent | Example Quantity |
| Nitropyridine Precursor | 1.0 | 5.0 g |
| Iron Powder | 3.0 - 5.0 | 4.2 - 7.0 g |
| Glacial Acetic Acid | - | 100 mL |
References
Improving the yield and purity of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one synthesis
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the this compound core?
A1: The synthesis of the this compound scaffold can be approached through several key strategies, primarily involving the formation of the pyrrole ring onto a pre-existing pyridine core or a tandem cyclization approach. One common method is a one-pot three-component reaction involving a 4-aminopyridin-2(1H)-one derivative, a 2,2-dihydroxy-1-arylethan-1-one, and a 4-hydroxy-2H-pyran-2-one in an aqueous medium.[1] Other strategies include palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, to introduce key fragments before a final cyclization step to form the pyrrole ring.[2][3][4]
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: Temperature, choice of catalyst and ligands, solvent, and reaction time are all critical parameters. For palladium-catalyzed reactions, the selection of the appropriate phosphine ligand and base is crucial for efficient coupling and subsequent cyclization.[2] Temperature control is vital to prevent the formation of side products and decomposition of intermediates. The purity of starting materials is also a significant factor; for instance, some precursors to pyrrole synthesis are prone to oxidation and should be used when fresh or stored under an inert atmosphere.
Q3: What are the most effective methods for purifying the final product?
A3: Purification of this compound and its derivatives is typically achieved through silica gel column chromatography.[3][4] A common eluent system is a mixture of n-hexane and ethyl acetate.[3][4] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product. The choice of solvent for recrystallization will depend on the specific solubility profile of the synthesized compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to No Product Formation | 1. Inactive catalyst. 2. Poor quality of starting materials or reagents. 3. Incorrect reaction temperature. 4. Presence of moisture in anhydrous reactions. | 1. Use a fresh batch of catalyst or test its activity on a known reaction. 2. Ensure the purity of starting materials. Some precursors can degrade upon exposure to air. 3. Optimize the reaction temperature by screening a range of temperatures. 4. Use freshly dried solvents and flame-dried glassware under an inert atmosphere. |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during workup and purification. | 1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Adjust stoichiometry, temperature, or catalyst/ligand to minimize side reactions. See the "Common Side Products" section below. 3. Optimize the extraction and chromatography conditions to minimize product loss. |
| Difficult Purification | 1. Presence of closely related impurities or isomers. 2. Product is insoluble or streaks on the silica gel column. | 1. Utilize a different solvent system for column chromatography or consider preparative HPLC. 2. Modify the eluent system by adding a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine for basic compounds. Recrystallization from a different solvent system may also be effective. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Decomposition of starting materials or product at high temperatures. 2. Polymerization of pyrrole or pyridine derivatives. | 1. Lower the reaction temperature. 2. Use a more dilute reaction mixture. |
Common Side Products and Their Avoidance
| Side Product | Potential Cause | Prevention Strategy |
| Over-arylated or -alkylated product | Excess of the coupling partner in cross-coupling reactions. | Use a stoichiometric amount or a slight excess of the coupling partner. |
| Homocoupling of starting materials | Inefficient cross-coupling reaction. | Optimize the catalyst system and reaction conditions. |
| Incomplete cyclization intermediates | Insufficient reaction time or temperature for the cyclization step. | Increase the reaction time or temperature after the initial coupling step. |
| Isomeric products | Lack of regioselectivity in the cyclization step. | Modify the directing groups on the starting materials or explore different cyclization catalysts. |
Data Presentation
The following tables summarize typical yields for the synthesis of various substituted 1H-pyrrolo[3,2-c]pyridine derivatives, which can serve as a reference for optimizing the synthesis of the parent compound.
Table 1: Yields of Substituted 1H-pyrrolo[3,2-c]pyridine Derivatives via Suzuki Coupling [3]
| R Group | Yield (%) |
| Phenyl | 63 |
| o-tolyl | 65 |
| m-tolyl | 94 |
| p-tolyl | 67 |
| 4-methoxyphenyl | 51 |
| 4-ethoxyphenyl | 57 |
| 4-fluorophenyl | 85 |
| 4-chlorophenyl | 32 |
| 4-hydroxyphenyl | 50 |
| Naphthalen-2-yl | 52 |
Table 2: Comparison of Reaction Conditions for Synthesis of Pyrrolo-Pyridine Derivatives [2][5]
| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 60 | Varies |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O | 80 (Microwave) | 31-69 |
| Wittig Reaction | Toluene | 110 | 93-96 | |
| Cyclization | MsOH | - | 120 | 48-87 |
Experimental Protocols
General Protocol for Suzuki Cross-Coupling and Cyclization
This protocol is a general guideline based on the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and may require optimization for the synthesis of this compound.
Step 1: Suzuki Cross-Coupling
-
To a microwave vial, add the appropriate bromo-substituted pyridinone precursor (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and sodium carbonate (2.0 eq.).
-
Add a mixture of DMF and water (typically 4:1).
-
Seal the vial and heat in a microwave reactor to 80-120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyclization to form the Pyrrole Ring
-
The crude product from the Suzuki coupling is then subjected to cyclization. The specific conditions will depend on the nature of the coupled product.
-
A common method involves heating the intermediate in a suitable solvent with a catalyst, which could be an acid or a transition metal complex.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
If necessary, further purify the product by recrystallization.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chromatographic purification of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. The following sections address common issues encountered during purification, offering detailed solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
While specific solubility data for this compound is not extensively documented, its structural analogs, 7-azaindole derivatives, are generally soluble in polar organic solvents like methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Moderate solubility can be expected in less polar solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN), with poor solubility in non-polar solvents like hexanes.[1]
Q2: Is this compound susceptible to tautomerism, and how can this affect purification?
Yes, compounds with a similar pyridin-4-ol structure can exist in equilibrium with their pyridin-4-one tautomer. This can be a significant challenge during purification as the two forms may have very similar polarities, leading to co-elution or broad peaks in chromatography. The ratio of tautomers can be influenced by the solvent, pH, and temperature.
Q3: How stable is this compound on silica gel?
Pyridine derivatives, particularly those with basic nitrogen atoms, can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, and in some cases, degradation of the compound on the column.[1] It is advisable to assess the stability of the compound on a small scale using a 2D TLC plate before attempting large-scale purification.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Q: My peaks for this compound are showing significant tailing in both normal and reverse-phase chromatography. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound is a common issue. It is primarily caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[2] This leads to multiple retention mechanisms and results in an asymmetric peak shape.[3] Other potential causes include column overload and a mismatch between the sample solvent and the mobile phase.[2]
Solutions:
-
Mobile Phase Modification (Reverse-Phase):
-
pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an acidic modifier like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the basic analyte.[4]
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (0.1-1%), to the mobile phase can mask the active silanol sites.[5]
-
-
Mobile Phase Modification (Normal-Phase):
-
Stationary Phase Selection:
-
End-Capped Columns: Use a highly deactivated, end-capped C18 column for reverse-phase chromatography to minimize the number of accessible silanol groups.[3]
-
Alternative Stationary Phases: For normal-phase, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like an amine or cyano column.[1]
-
-
Method Parameter Optimization:
| Parameter | Recommendation for Reverse-Phase | Recommendation for Normal-Phase |
| Mobile Phase pH | 2.5 - 3.0 (using formic acid or TFA)[4] | Not directly applicable, use additives instead. |
| Mobile Phase Additive | 0.1% TFA or 0.1-1% Triethylamine[5] | 1-3% Triethylamine or Ammonia in a non-polar/polar solvent mix.[1] |
| Stationary Phase | End-capped C18, Phenyl-Hexyl[3] | Alumina (neutral or basic), Amine-functionalized silica.[1] |
Issue 2: Poor or No Retention (Compound Elutes in the Solvent Front)
Q: My compound, this compound, is very polar and shows little to no retention on a C18 column. How can I increase its retention?
A: This is a common problem for polar compounds in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of water. Some modern C18 columns are designed to be stable in 100% aqueous conditions.
-
Use a More Polar Stationary Phase:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which enhances the retention of polar compounds.
-
Phenyl-Hexyl Columns: These offer different selectivity through pi-pi interactions and can be effective for aromatic polar compounds.
-
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase (like silica or a bonded phase with polar functional groups) is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of water. This creates a water-rich layer on the surface of the stationary phase, allowing for the retention of polar analytes.
Issue 3: Compound Degradation on the Column
Q: I suspect my this compound is degrading during silica gel flash chromatography, leading to low recovery and multiple spots on TLC of the collected fractions. What can I do?
A: The acidic nature of standard silica gel can cause the degradation of sensitive compounds, especially those with basic functional groups.[1]
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1] This will neutralize the most acidic sites on the silica surface.
-
Use an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Bonded Silica: Consider using a diol or amine-functionalized silica gel.[1]
-
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica gel can be a viable option to avoid the acidic environment of normal-phase silica.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[1]
-
Pack the Column: Dry pack or prepare a slurry of silica gel in your initial, non-deactivated eluent and pack the column as usual.
-
Flush with Deactivating Solvent: Pass 2-3 column volumes of the deactivating solvent through the packed column.
-
Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove any excess base.
-
Load and Elute: Load your sample and proceed with the chromatography using your predetermined solvent system.
Protocol 2: General Method for HPLC Analysis of a 1H-pyrrolo[3,2-c]pyridine Analog
The following is a general method adapted from the analysis of structurally related pyrrolopyridine derivatives and may serve as a starting point for the purification of this compound.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[5]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[5]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a set period (e.g., 25 minutes).[5]
-
Flow Rate: 0.5 - 1.0 mL/min.[5]
-
Detection: UV at a suitable wavelength (e.g., 240 nm).[5]
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues during the chromatographic purification of this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatization
This guide provides troubleshooting advice and optimized protocols for the chemical derivatization of the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold, a core structure in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals to navigate common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound core?
A1: The primary sites for derivatization are the nitrogen atoms of the pyrrole (N1) and the pyridinone (N5) rings, and the carbon positions (C2, C3, C6, C7) via cross-coupling reactions, assuming a suitable leaving group (e.g., Br, I) is present.
Q2: What is the main challenge in the N-alkylation of this scaffold?
A2: The principal challenge is regioselectivity. The molecule contains two nucleophilic nitrogen atoms (N1 and N5) and a nucleophilic oxygen on the pyridinone ring. Alkylation can lead to a mixture of N1-alkylated, N5-alkylated, and O-alkylated products. Controlling the reaction conditions is crucial to favor a single isomer.[1]
Q3: Which factors influence N- vs. O-alkylation of the pyridinone ring?
A3: Several factors dictate the selectivity, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[2] For instance, using potassium carbonate in a polar aprotic solvent like DMF often favors N-alkylation, whereas using a silver salt in a non-polar solvent can promote O-alkylation.[3]
Q4: What type of catalyst is best for Suzuki-Miyaura cross-coupling on a bromo-substituted pyrrolo[3,2-c]pyridine core?
A4: Palladium catalysts with bulky, electron-rich phosphine ligands are highly effective. Catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and those incorporating ligands such as XPhos or SPhos have shown excellent results for coupling on similar heteroaromatic systems.[4][5]
Q5: Why is degassing the solvent important for palladium-catalyzed reactions?
A5: Oxygen can deactivate the Pd(0) catalyst through oxidation, leading to low or no conversion.[6] Thoroughly degassing the solvent (e.g., by bubbling with argon or nitrogen, or through freeze-pump-thaw cycles) is a critical step to ensure the longevity and activity of the catalyst.[6]
Troubleshooting Guides
N-Alkylation Reactions
| Problem / Question | Possible Causes & Solutions |
| I am getting a mixture of N- and O-alkylated products. How can I improve N-selectivity? | Cause: The pyridone tautomer presents two nucleophilic sites (N and O). Reaction conditions may not sufficiently differentiate between them.[1] Solutions: • Base/Solvent System: Use a strong base like NaH in an aprotic solvent (e.g., THF, DMF) to generate the anion, which often favors N-alkylation. Alternatively, K₂CO₃ in DMF is a common choice that promotes N-alkylation over O-alkylation.[3][7] • Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to favor reaction at the harder oxygen atom, while softer agents (e.g., benzyl bromide) may favor the softer nitrogen atom. • Counter-ion: The choice of cation can influence selectivity. Alkali metal salts in polar aprotic solvents often lead to N-alkylation.[3] |
| My N-alkylation reaction has a very low yield or does not proceed. | Cause: Incomplete deprotonation, inactive alkylating agent, or unsuitable reaction temperature. Solutions: • Check the Base: Ensure the base is strong enough to deprotonate the N-H group. For weakly acidic protons, a stronger base like NaH or KHMDS may be required. Ensure the base is fresh and dry. • Temperature: Some alkylations require heating to proceed at a reasonable rate. Try increasing the temperature (e.g., to 60-80 °C in DMF). • Solvent: Ensure the solvent is anhydrous, as water can quench the base and the anionic intermediate. |
| I observe dialkylation (at both N1 and N5). How can I achieve mono-alkylation? | Cause: The use of excess alkylating agent or a highly reactive substrate. Solutions: • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. • Protecting Groups: Consider protecting one of the nitrogen atoms. For example, a Boc group can be installed on the pyrrole nitrogen (N1), directing alkylation to N5, and can be subsequently removed. |
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
| Problem / Question | Possible Causes & Solutions |
| My Suzuki-Miyaura coupling reaction shows low conversion. | Cause: Inactive catalyst, poor choice of base or solvent, or impurities in starting materials.[6] Solutions: • Catalyst System: Ensure you are using an appropriate Pd(0) source or a Pd(II) precatalyst that can be reduced in situ. For challenging substrates, use a catalyst system with bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos).[4][5] • Base: The base is critical for activating the boronic acid. K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective. The base must be adequately soluble; adding a small amount of water to solvents like dioxane or THF can help.[6] • Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.[6] |
| I am observing significant homocoupling of my boronic acid. | Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle begins.[8] Solutions: • Improve Degassing: Rigorous exclusion of oxygen is key. • Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source to minimize side reactions during the initial reduction step. • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation and homocoupling. |
| I am observing protodeboronation (loss of the boronic acid group). | Cause: This is common with electron-rich or certain heteroaryl boronic acids, especially under harsh basic conditions or prolonged heating.[4] Solutions: • Milder Base: Try a weaker base like KF or use a phosphate base. • Use Aryltrifluoroborates: Potassium aryltrifluoroborates are more stable alternatives to boronic acids and can be used in Suzuki couplings.[9] • Reaction Time/Temperature: Monitor the reaction and stop it once the starting material is consumed to avoid product degradation or side reactions. |
Data Presentation: Reaction Conditions
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrrolopyridines
This table summarizes typical conditions for coupling arylboronic acids with bromo-substituted 1H-pyrrolo[3,2-c]pyridine precursors.
| Entry | Pd Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (6) | PPh₃ | K₂CO₃ (5) | 1,4-Dioxane/H₂O | 125 | 26 | 32-94 |
| 2 | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2) | DME | 80 | 120 | ~85 |
| 3 | Pd₂(dba)₃ (1.5) | JohnPhos (20) | Cs₂CO₃ (3) | THF/H₂O | 40 | 150 | ~90 |
| 4 | Pd(OAc)₂ (10) | XPhos (10) | K₃PO₄ (2) | Toluene | 100 | 10 | 80-95 |
Data adapted from analogous heteroaromatic systems for illustrative purposes.[4][10][11][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of a bromo-substituted this compound with an arylboronic acid using microwave irradiation.
-
Reagent Preparation: To a microwave vial, add the bromo-substituted pyrrolopyridinone (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 5.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 125 °C for 25-30 minutes.[10]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.
Protocol 2: General Procedure for N5-Alkylation
This protocol details a method for the selective N-alkylation at the pyridinone nitrogen (N5), assuming the pyrrole N1 is protected or less reactive under these conditions.
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-16 hours, monitoring the reaction progress by TLC.[3]
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Sites on the Core Scaffold
Caption: Potential sites for derivatization on the core scaffold.
Troubleshooting N- vs. O-Alkylation
Caption: Decision tree for optimizing alkylation regioselectivity.
General Workflow for Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for a Suzuki coupling reaction.
References
- 1. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Enhancing the Solubility of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits poor aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds. A systematic approach is recommended. First, accurately determine the baseline solubility of your compound. Then, consider the compound's physicochemical properties, such as its pKa, logP, and solid-state characteristics (crystalline vs. amorphous). Based on this initial assessment, you can explore a range of solubility enhancement strategies, which can be broadly categorized into chemical modifications, physical modifications, and formulation-based approaches.
Q2: What are the most common chemical modification strategies to improve the solubility of pyrrolopyridinone compounds?
A2: Chemical modifications involve altering the molecular structure of your compound to introduce more hydrophilic functional groups. For pyrrolopyridinone scaffolds, consider the following:
-
Introduction of Polar Functional Groups: Adding groups like hydroxyl (-OH), amino (-NH2), or morpholine can significantly increase aqueous solubility. For instance, in a related thieno[2,3-b]pyridine series, replacing a sulfur atom with nitrogen to form a 1H-pyrrolo[2,3-b]pyridine and adding a morpholine moiety increased water solubility by three orders of magnitude.[1]
-
Salt Formation: If your compound has ionizable centers (acidic or basic), salt formation can dramatically enhance solubility. This is a widely used and effective technique.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the compound to create a more soluble version that is converted back to the active form in vivo.
Q3: Can physical modifications of my compound improve its solubility?
A3: Yes, altering the physical state of your compound can improve its dissolution rate, which is often linked to solubility. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your drug to a higher-energy amorphous state, often by dispersing it in a polymer matrix, can significantly improve solubility.
Q4: What formulation-based approaches can I use if I want to avoid modifying the chemical structure of my lead compound?
A4: Formulation strategies are a powerful way to enhance the solubility of your compound without altering its structure. Common approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300) can increase the solubility of hydrophobic compounds.
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be a very effective strategy.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with your compound, shielding the hydrophobic parts of the molecule and increasing its solubility in water.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon addition of aqueous buffer. | The compound has very low aqueous solubility and the buffer is not a suitable solvent system. | 1. Try using a co-solvent system (e.g., DMSO/water, ethanol/water).2. If the compound is ionizable, adjust the pH of the buffer to favor the ionized, more soluble form.3. Consider using a formulation with surfactants or cyclodextrins. |
| Inconsistent results in biological assays due to poor solubility. | The compound is not fully dissolved, leading to variability in the effective concentration. | 1. Visually inspect your stock solutions and dilutions for any signs of precipitation.2. Determine the kinetic solubility of your compound in the assay medium.3. Prepare a solid dispersion of your compound to improve its dissolution rate and solubility. |
| Low oral bioavailability in animal studies despite good in vitro activity. | Poor solubility in the gastrointestinal tract is limiting absorption. | 1. Consider formulation strategies such as lipid-based delivery systems (SEDDS) or nanosuspensions.2. If applicable, investigate salt formation to improve dissolution and absorption.3. Explore chemical modifications to create a more soluble prodrug. |
Quantitative Data on Solubility Enhancement
The following table summarizes quantitative data on solubility enhancement from studies on closely related pyrrolopyridine scaffolds. While not specific to this compound, these results provide valuable insights into the potential effectiveness of different strategies.
| Compound Scaffold | Modification Strategy | Initial Solubility | Enhanced Solubility | Fold Increase |
| Thieno[2,3-b]pyridine | Substitution of S with N to form 1H-pyrrolo[2,3-b]pyridine and addition of a morpholine moiety.[1] | 1.2 µg/mL | 1.3 mg/mL | ~1083 |
| Pyrrolo[3,4-c]pyridine-1,3-dione derivative | Introduction of a 3-hydroxy group.[2] | Not specified | Qualitatively "improved" | - |
Experimental Protocols
General Protocol for Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature.
-
Analysis: Analyze the samples for the amount of dissolved compound. This can be done by various methods, such as UV-Vis spectroscopy, HPLC-UV, or nephelometry to detect precipitation.
-
Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Protocol for Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve the this compound compound and a selected polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent phase separation.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Characterization: Characterize the solid dispersion to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the ASD in the desired aqueous medium and compare it to the crystalline form of the compound.
Visualizing Experimental Workflows and Strategies
Logical Flow for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for selecting an appropriate solubility enhancement strategy.
Experimental Workflow for Amorphous Solid Dispersion (ASD) Formulation and Testing
References
Addressing regio- and stereoselectivity issues in 1H-pyrrolo[3,2-c]pyridin-4(5H)-one synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, with a specific focus on addressing regio- and stereoselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the this compound core?
A1: The synthesis of the this compound scaffold can be approached through several key strategies, often involving the sequential construction of the pyrrole and pyridinone rings. Common methods include the cyclization of appropriately substituted pyrrole precursors, such as those derived from Paal-Knorr or Hantzsch pyrrole synthesis, followed by the formation of the pyridinone ring.[1] Another approach involves forming the pyridine ring first, followed by annulation of the pyrrole ring. The choice of strategy often depends on the desired substitution pattern on the final molecule.
Q2: We are observing the formation of a regioisomeric byproduct during the cyclization step to form the pyridinone ring. What is the likely structure of this isomer and how can we suppress its formation?
A2: A common regioisomeric byproduct is the 1H-pyrrolo[3,2-b]pyridin-7(4H)-one derivative. This arises from the alternative cyclization pathway of a key intermediate. To suppress its formation, careful control of reaction conditions is crucial. Strategies to improve regioselectivity include modifying the steric and electronic nature of the substituents, changing the solvent, and adjusting the reaction temperature and pH.[1] For instance, bulkier protecting groups on the pyrrole nitrogen can favor the formation of the desired C4-carbonyl isomer.
Q3: Our synthesis involves the introduction of a chiral center at the C6 position, but we are obtaining a racemic mixture. How can we achieve stereoselectivity?
A3: Achieving stereoselectivity at the C6 position requires the use of chiral auxiliaries, asymmetric catalysts, or stereoselective cyclization methods.[2][3] Chiral starting materials can also be employed to introduce the desired stereochemistry. For example, a palladium-catalyzed enantioselective allylation has been used to set stereocenters in related dihydropyridine systems.[2] The choice of method will depend on the specific substrates and reaction conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyridinone Ring Formation
Symptoms:
-
A mixture of this compound and a regioisomeric byproduct (e.g., 1H-pyrrolo[3,2-b]pyridin-7(4H)-one) is observed by NMR and LC-MS.
-
Difficulty in separating the desired product from the regioisomer by column chromatography.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lack of sufficient differentiation between cyclization sites. | - Steric Hindrance: Introduce a bulky substituent on the pyrrole ring to sterically disfavor cyclization at the undesired position.[1] - Electronic Effects: Modify substituents to alter the electrophilicity or nucleophilicity of the reacting centers, thereby favoring the desired cyclization pathway.[1] |
| Suboptimal Reaction Conditions. | - Solvent Polarity: Screen a range of solvents with varying polarities. Protic solvents may favor the desired C-alkylation pathway in some cases.[1] - Temperature Control: Optimize the reaction temperature. Lower temperatures may increase selectivity by favoring the kinetically controlled product. - pH Adjustment: For acid or base-catalyzed reactions, carefully control the pH to favor the desired reaction pathway.[1] |
| Nature of the Base or Catalyst. | - Base Strength: If a base is used for deprotonation, screen different bases (e.g., organic vs. inorganic, hindered vs. non-hindered) to find one that promotes the desired regioselectivity. |
Issue 2: Lack of Stereoselectivity in Reactions at C6
Symptoms:
-
Formation of a 1:1 mixture of diastereomers or enantiomers, as determined by chiral HPLC or NMR with a chiral shift reagent.
-
Inability to separate stereoisomers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Use of an achiral reagent or catalyst. | - Chiral Catalysis: Employ a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to induce enantioselectivity.[2] - Chiral Auxiliary: Attach a chiral auxiliary to the substrate to direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step. |
| Racemization under reaction conditions. | - Temperature and pH Control: Harsh reaction conditions (high temperature, strong acid or base) can lead to racemization. Optimize these parameters to be as mild as possible. - Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause racemization. |
| Poor substrate control. | - Substrate Modification: Modify the substrate to introduce steric or electronic features that favor the formation of one stereoisomer over the other. |
Experimental Protocols
Protocol 1: Regioselective Paal-Knorr Synthesis of a Substituted Pyrrole Precursor
This protocol describes the synthesis of a 2,5-disubstituted pyrrole, a key intermediate for the synthesis of this compound.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.[1]
-
Amine Addition: Add the primary amine (e.g., aniline, 1.1 eq) to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water and stir until a precipitate forms.[1]
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Cyclization to form the Pyridinone Ring
This protocol outlines a general method for the cyclization of a pyrrole-containing intermediate to form the this compound core.
-
Starting Material: Dissolve the appropriately substituted pyrrole precursor (1.0 eq) in a suitable solvent (e.g., ethanol, toluene).
-
Reagent Addition: Add the cyclizing agent (e.g., an α,β-unsaturated ester or a related synthon) and a catalyst (e.g., a base like sodium ethoxide or an acid catalyst).
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Quenching and Extraction: After completion, cool the reaction and quench carefully (e.g., with water or a saturated ammonium chloride solution).[1] Extract the product with an organic solvent like ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
References
Technical Support Center: In Vitro Kinase Assays for 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing in vitro kinase assays to evaluate inhibitors based on the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ATP concentration to use in my kinase assay?
A1: The optimal ATP concentration is critical for obtaining accurate and reproducible results, especially for ATP-competitive inhibitors.[1][2][3] It is highly recommended to experimentally determine the Michaelis constant (Km) for ATP under your specific assay conditions.[1] A common starting point for many kinase assays is 10 µM if the Km is unknown.[1] Assaying at an ATP concentration equal to the Km is often preferred because it ensures the assay is sensitive to inhibitors and the resulting IC50 values more closely reflect the inhibitor's binding affinity (Ki).[1][4] Be aware that cellular ATP concentrations are in the millimolar (mM) range, which is much higher than the ATP Km of most kinases.[1][5] Performing assays at physiological ATP concentrations (e.g., 1-5 mM) can provide insights into how an inhibitor might behave in a cellular environment.[1][6]
Q2: My this compound inhibitor shows poor solubility in the assay buffer. What can I do?
A2: Poor solubility of test compounds is a common issue. Here are a few steps to address it:
-
Optimize DMSO Concentration: While DMSO is a common solvent, its concentration should be kept to a minimum as it can impact kinase activity.[7]
-
Use of Detergents: Consider adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer to help prevent compound aggregation.[8]
-
Precipitation Inhibitors: For supersaturable formulations, polymeric precipitation inhibitors like HPMC or PVP can be used to maintain the drug in a supersaturated state for an extended period.[9]
Q3: I am observing a high background signal in my assay. What are the potential causes?
A3: High background can significantly reduce assay sensitivity and obscure results.[10] Potential causes include:
-
Assay Plate Issues: Some plates, particularly white opaque ones, can have inherent phosphorescence.[2]
-
Contaminated Reagents: Buffer components, substrates, or even water could be contaminated with ATP or other substances that interfere with the detection method.[2][10]
-
Compound Interference: The test compound itself might be fluorescent or interfere with the detection reagents (e.g., luciferase in luminescence-based assays).[7][8] To test for this, run a control with the compound and detection reagent in the absence of the kinase.[2]
-
Substrate Decomposition: The substrate may be unstable and spontaneously break down, generating a signal.[10]
Q4: My kinase appears to have low or no activity. What should I check?
A4: Several factors can lead to low or no observable kinase activity:[2]
-
Enzyme Inactivity: Ensure the recombinant kinase has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[2] It's advisable to aliquot the enzyme upon receipt.
-
Incorrect Buffer Composition: Kinase activity is highly dependent on buffer conditions. Verify the pH, salt concentrations (e.g., MgCl2, MnCl2), and the presence of necessary cofactors and reducing agents like DTT.[2]
-
Degraded ATP or Substrate: Use fresh stocks of ATP and ensure the substrate has not degraded.[2]
-
Suboptimal Concentrations: The concentrations of the enzyme or substrate might be too low.
Q5: The IC50 value for my inhibitor is inconsistent between experiments. What could be the reason?
A5: Variability in IC50 values can arise from several sources:
-
ATP Concentration: As mentioned, the IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[2] Maintaining a consistent ATP concentration is crucial.
-
Reaction Time: Ensure the kinase reaction is stopped within the linear range.[2] If the reaction proceeds for too long and consumes a significant portion of the substrate, it can affect IC50 determination.[2]
-
Enzyme Concentration: Use a consistent enzyme concentration that produces a robust signal without causing rapid substrate depletion.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Control Experiment |
| High Background Signal | Compound interferes with detection system (e.g., luciferase).[2][8] | Test a different detection method; counterscreen for luciferase inhibition. | Run assay with inhibitor and detection reagents, but without the kinase enzyme.[8] |
| Reagent or buffer contamination (e.g., with ATP).[2] | Prepare all reagents fresh using high-purity components. | Run a "no-enzyme" control with all other assay components.[10] | |
| Substrate instability.[10] | Test substrate stability over time in the assay buffer. | Run a "no-enzyme" control and monitor the signal over the incubation period.[10] | |
| Low Signal/No Activity | Inactive kinase enzyme.[2] | Use a new aliquot of enzyme; avoid repeated freeze-thaw cycles.[2] | Run a positive control with a known potent activator or substrate. |
| Incorrect buffer composition (pH, cofactors).[2] | Verify buffer pH and the concentration of all components, especially MgCl2/MnCl2. | Test a range of buffer conditions to find the optimum for the kinase. | |
| Suboptimal ATP or substrate concentration.[1] | Determine the ATP Km and use a concentration at or near this value.[1] Titrate the substrate to find the optimal concentration. | Perform an ATP and substrate titration experiment. | |
| Inconsistent IC50 Values | Variable ATP concentration.[2] | Prepare a large stock of ATP solution and use it for all related experiments. | Re-measure ATP stock concentration before each set of experiments. |
| Reaction not in the linear range.[2] | Perform a time-course experiment to determine the linear range of the reaction. | Plot product formation versus time at a fixed enzyme concentration. | |
| Inhibitor precipitation. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[8] | Visually inspect wells for precipitation; test inhibitor solubility in the buffer. |
Experimental Protocols
Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a typical luminescence-based kinase assay (e.g., ADP-Glo™) to measure the inhibitory activity of a this compound compound.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer, for example, 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.[2]
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in DMSO. Then, create an intermediate dilution in the kinase buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate (e.g., a specific peptide) to the desired concentrations in kinase buffer.
2. Assay Procedure (384-well plate format):
-
Add Inhibitor: Add 5 µL of the diluted inhibitor or vehicle (DMSO in buffer) to the appropriate wells of a 384-well plate.[8]
-
Add Kinase: To all wells except the "No Enzyme Control," add 5 µL of the diluted kinase. To the "No Enzyme Control" wells, add 5 µL of kinase buffer.[8]
-
Initiate Reaction: Add 10 µL of a pre-mixed solution of substrate and ATP to all wells to start the reaction.[8]
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.[8]
-
Stop Reaction & Detect Signal:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Read Plate: Read the luminescence on a suitable plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (vehicle) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: A generic MAP Kinase signaling cascade illustrating potential inhibition.
Experimental Workflow
Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common in vitro kinase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one based drugs. The following information is intended to facilitate the design of more selective experiments and the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with this compound based kinase inhibitors?
A1: Due to the conserved nature of the ATP-binding pocket in kinases, this compound based inhibitors, which are often designed as ATP-competitive inhibitors, can exhibit off-target binding to multiple kinases. The pyrrolopyridine scaffold is known to mimic the purine ring of ATP, contributing to potential non-selective kinase inhibition[1]. Off-target effects can also arise from interactions with non-kinase proteins that have structurally similar binding sites[2]. For this class of compounds, off-targets may include kinases within the same family as the primary target, as well as structurally related kinases across different families. For instance, a compound designed to inhibit a specific tyrosine kinase may also show activity against other tyrosine kinases or even serine/threonine kinases.
Q2: My experimental results show a phenotype (e.g., unexpected toxicity, altered cell signaling) that is inconsistent with the known function of the primary target of my this compound based drug. What could be the cause?
A2: This discrepancy is a strong indication of potential off-target effects. The observed phenotype may be a result of the compound inhibiting one or more unintended kinases or other proteins, leading to the modulation of signaling pathways unrelated to the primary target[3]. It is crucial to experimentally validate that the observed cellular response is a direct consequence of on-target inhibition.
Q3: How can I experimentally distinguish between on-target and off-target effects of my compound?
A3: Several experimental strategies can be employed:
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a structurally different inhibitor that is known to be highly selective for the same primary target. If the phenotypes differ, it suggests that the observed effects of your compound may be due to off-target activities.
-
Rescue Experiments: In a cellular model, express a mutant version of the primary target that is resistant to your inhibitor. If the cells remain sensitive to the compound, the phenotype is likely caused by off-target effects.
-
Dose-Response Analysis: Carefully titrate the concentration of your inhibitor. On-target effects should typically occur at concentrations close to the biochemical IC50 or cellular EC50 for the primary target. Effects observed only at significantly higher concentrations are more likely to be off-target.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype persists in the absence of the primary target upon treatment with your compound, it is indicative of off-target effects.
Q4: What are the best practices for minimizing off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect through careful dose-response studies.
-
Thorough Target Validation: Confirm that the intended target is expressed in your experimental system and that the compound engages with it at the concentrations used.
-
Kinome-Wide Profiling: Before extensive cellular studies, profile your compound against a broad panel of kinases to understand its selectivity profile.
-
Structural Biology-Guided Drug Design: If feasible, utilize structural information of the target's binding site to design more specific inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected Cellular Phenotype | The compound is inhibiting one or more off-target kinases, leading to the activation or inhibition of unintended signaling pathways. | 1. Perform a Kinome-Wide Selectivity Screen: Assess the inhibitory activity of the compound against a large panel of kinases to identify potential off-targets. 2. Phosphoproteomics Analysis: Use mass spectrometry-based phosphoproteomics to obtain a global view of the signaling pathways affected by the compound in your cellular model. 3. Validate Off-Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the identified off-targets in cells. |
| High Cytotoxicity at Low Concentrations | The observed toxicity may be an on-target effect if the primary target is essential for cell viability, or it could be due to potent inhibition of a critical off-target protein. | 1. On-Target Toxicity Assessment: Use a target knockout or knockdown model. If the cells are still sensitive to the compound, the toxicity is likely off-target. 2. Compare with Structurally Different Inhibitors: Test other selective inhibitors for the same target. If they do not exhibit the same level of toxicity, your compound's cytotoxicity is likely due to off-target effects. |
| Inconsistent Results Between Biochemical and Cellular Assays | The compound may have poor cell permeability, be actively transported out of the cell, or be metabolized into a less active or inactive form. Alternatively, the cellular environment may favor binding to off-targets not present in the biochemical assay. | 1. Assess Cell Permeability: Use assays to determine the intracellular concentration of the compound. 2. Metabolism Studies: Investigate the metabolic stability of the compound in your cell model. 3. Cellular Target Engagement Assays: Employ methods like CETSA to confirm that the compound is binding to its intended target within the cell at the concentrations used. |
| Development of Drug Resistance | Resistance can emerge from mutations in the primary target that prevent drug binding or through the activation of bypass signaling pathways, which can be a consequence of off-target effects. | 1. Sequence the Primary Target: Identify any mutations in the drug-binding site in resistant cells. 2. Analyze Bypass Pathways: Use phosphoproteomics or Western blotting to investigate the activation of alternative signaling pathways in resistant cells. This may reveal off-target kinases that are driving resistance. |
Quantitative Data Summary
The following table presents hypothetical kinase selectivity data for a representative this compound based drug, "Compound-Y," designed as a potent inhibitor of Kinase A. This data is for illustrative purposes to demonstrate a typical selectivity profile.
| Kinase | IC50 (nM) | % Inhibition at 1 µM | Classification |
| Kinase A (Primary Target) | 5 | 99% | On-Target |
| Kinase B | 75 | 92% | Potent Off-Target |
| Kinase C | 250 | 80% | Moderate Off-Target |
| Kinase D | 800 | 55% | Weak Off-Target |
| Kinase E | >10,000 | <10% | Inactive |
| Kinase F | >10,000 | <10% | Inactive |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Luminescent Kinase Assay)
This protocol outlines a general method for assessing the selectivity of a compound against a broad panel of kinases using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., Compound-Y) stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In the wells of a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (DMSO in buffer).
-
Add 5 µL of a 2X solution containing the purified kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Quantify luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for sensitive kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to verify the binding of a compound to its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein(s)
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against the target protein(s) and a loading control
-
Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target and a loading control by Western blotting.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Off-target inhibition leading to unintended signaling.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logic for deconvoluting on- vs. off-target cytotoxicity.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one derivatives for improved metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities associated with the this compound scaffold?
A1: The this compound scaffold, like many nitrogen-containing heterocycles, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Key metabolic hotspots often include the pyrrole ring, which is electron-rich and prone to electrophilic attack, and any appended substituted aryl rings.[1][2] Common metabolic transformations include hydroxylation and subsequent conjugation reactions.[1]
Q2: What general strategies can be employed to enhance the metabolic stability of our this compound derivatives?
A2: Several medicinal chemistry strategies can be effective:
-
Blocking Sites of Metabolism: Introducing sterically hindering groups or electron-withdrawing groups at metabolically labile positions can prevent or slow down enzymatic degradation. For instance, methylation or fluorination of a susceptible position on an aniline substituent can improve stability.[2]
-
Bioisosteric Replacement: Replacing metabolically unstable moieties with bioisosteres that are more resistant to metabolism while retaining biological activity is a common approach.[3][4] For example, replacing a phenyl ring with a pyridine or other heterocyclic ring can alter the metabolic profile.
-
Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolism can strengthen the carbon-hydrogen bond, leading to a kinetic isotope effect that slows down CYP-mediated metabolism.
Q3: How do I choose the appropriate in vitro assay to assess the metabolic stability of my compounds?
A3: The choice of assay depends on the stage of your research and the specific questions you are asking:
-
Liver Microsomes: This is a cost-effective, high-throughput assay ideal for early-stage screening of compounds to assess Phase I metabolic stability (primarily CYP-mediated).[5][6]
-
Hepatocytes: Using primary hepatocytes provides a more comprehensive picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters.[7] This is suitable for later-stage compounds or when Phase II metabolism is anticipated to be significant.
Q4: We are observing very rapid degradation of our compound in the human liver microsome (HLM) assay. What could be the cause?
A4: Rapid degradation in an HLM assay is often indicative of high intrinsic clearance due to extensive Phase I metabolism. The 1H-pyrrolo[3,2-c]pyridine core and its substituents may possess multiple sites susceptible to oxidation by highly active CYP enzymes in the liver microsomes. Consider running metabolite identification studies to pinpoint the exact sites of metabolism, which will guide further structural modifications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in metabolic stability data between experiments. | 1. Inconsistent microsome activity due to improper storage or handling. 2. Pipetting errors leading to incorrect concentrations of compound, microsomes, or cofactors. 3. Instability of the compound in the assay buffer. | 1. Ensure microsomes are thawed rapidly at 37°C and kept on ice. Avoid repeated freeze-thaw cycles. 2. Calibrate pipettes regularly. Prepare master mixes to minimize pipetting variability. 3. Run a control experiment without the NADPH cofactor to assess non-enzymatic degradation. |
| Compound appears to be unstable even in the absence of NADPH. | 1. Chemical instability in the assay buffer (pH, temperature). 2. Degradation by other enzymes present in microsomes that do not require NADPH. | 1. Assess compound stability in buffer alone at 37°C. 2. Consider the possibility of hydrolysis or other non-CYP mediated degradation pathways. |
| Poor recovery of the compound at time zero. | 1. Non-specific binding to the incubation plate or microsomal protein. 2. Inefficient extraction during the quenching and sample preparation step. | 1. Use low-binding plates. Assess recovery by comparing the peak area at T0 with a sample where the compound is added to a quenched reaction mixture. 2. Optimize the quenching solvent (e.g., use acetonitrile with 1% formic acid). Ensure complete protein precipitation. |
| LC-MS/MS analysis shows poor peak shape (tailing, splitting). | 1. Column contamination. 2. Mismatch between the injection solvent and the mobile phase. 3. Sample overload. | 1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8] 2. Dilute the sample in a solvent that is weaker than or the same as the initial mobile phase.[8] 3. Reduce the injection volume or dilute the sample. |
| Inconsistent retention times in LC-MS/MS. | 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variations. | 1. Prepare fresh mobile phase and ensure the pump is functioning correctly.[9] 2. Use a column oven to maintain a stable temperature. |
Data Presentation
Table 1: Metabolic Stability of 1H-pyrrolo[3,2-c]pyridine MPS1 Inhibitors in Mouse Liver Microsomes (MLM)
| Compound | R Group | MLM (% remaining after 30 min) |
| 25 | 2-pyrazole | 1 |
| 29 | 2-(N-methyl)pyrazole | 28 |
| 61 | 4-pyrazole (N-Boc) | >95 |
| 62 | 4-pyrazole | 70 |
Data synthesized from a study on MPS1 inhibitors.[2]
Table 2: Metabolic Stability of 1H-pyrrolo[3,2-c]pyridine MPS1 Inhibitors in Human Liver Microsomes (HLM)
| Compound | R Group | HLM (% remaining after 30 min) |
| 61 | 4-pyrazole (N-Boc) | >95 |
| 62 | 4-pyrazole | 85 |
Data synthesized from a study on MPS1 inhibitors.[2]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial vendor)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well incubation plates and collection plates
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to an intermediate concentration.
-
Thaw the human liver microsomes quickly at 37°C and place them on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[7]
-
Add the diluted microsome solution to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The final concentration of the test compound in the incubation should be around 1 µM.[5]
-
For the 0-minute time point, add the quenching solution before adding the NADPH regenerating system.
-
At each subsequent time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile (containing an internal standard) to the corresponding wells.[5]
-
Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the peak area of the parent compound at each time point using LC-MS/MS.
-
Normalize the peak areas to the internal standard.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).
Visualizations
Caption: General metabolic pathway for xenobiotics.
Caption: Workflow for microsomal metabolic stability assay.
References
- 1. agilent.com [agilent.com]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. zefsci.com [zefsci.com]
Technical Support Center: Overcoming Drug Resistance with Novel 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel 1H-pyrrolo[3,2-c]pyridin-4(5H)-one analogues to overcome drug resistance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound analogues.
1. Synthesis and Compound Handling
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my synthesized 1H-pyrrolo[3,2-c]pyridin-4-one analogue consistently low? | Incomplete reaction, side product formation, or suboptimal purification. | Reaction Conditions: - Ensure anhydrous conditions if using moisture-sensitive reagents.- Optimize reaction temperature and time.- Verify the purity of starting materials, as impurities can interfere with the reaction.Purification: - Use an appropriate solvent system for column chromatography.- Consider recrystallization to improve purity and yield. |
| My compound is poorly soluble in aqueous buffers for biological assays. How can I improve its solubility? | The hydrophobic nature of the pyrrolopyridinone core and its substituents. | Solubilization Strategy: - Prepare a high-concentration stock solution in an organic solvent like DMSO.- For working solutions, dilute the stock in culture medium or buffer, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%).- Sonication may aid in dissolving the compound in the final solution. |
| I observe precipitation of my compound in the cell culture medium during the experiment. What should I do? | The compound's concentration exceeds its solubility limit in the aqueous medium. | Concentration Adjustment: - Determine the maximum soluble concentration of your compound in the specific cell culture medium being used.- Perform a dose-response experiment starting from a lower, fully soluble concentration.- If high concentrations are necessary, consider formulating the compound with a solubilizing agent, but be sure to include a vehicle control in your experiment. |
2. Cell-Based Assays
| Question | Possible Cause | Troubleshooting Steps |
| I am not observing a significant difference in cytotoxicity between drug-sensitive and drug-resistant cell lines treated with my analogue. | The analogue may not be effective against the specific resistance mechanism, the assay conditions may be suboptimal, or the concentration range is not appropriate. | Target Validation: - Confirm that the targeted pathway of your analogue is relevant to the resistance mechanism in the cell line model.Assay Optimization: - Extend the incubation time to allow for the compound to exert its effect.- Use a wider range of concentrations, including higher doses, to ensure you are capturing the full dose-response curve.- Ensure cells are in the logarithmic growth phase at the time of treatment. |
| I am seeing high variability in my cell viability assay results between replicates. | Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate. | Experimental Technique: - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding the compound to ensure even distribution.- To avoid edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile buffer or medium. |
| Western blot analysis shows no change in the phosphorylation of the target protein after treatment with the analogue. | The compound is not inhibiting the target kinase in the cellular context, the antibody is not specific, or the treatment time is not optimal. | Experimental Conditions: - Confirm the cellular uptake of your compound.- Perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation.- Validate the specificity of your primary antibody using positive and negative controls.- Ensure that the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms by which this compound analogues can overcome drug resistance?
A1: Based on the activity of similar heterocyclic compounds, these analogues may overcome drug resistance through several mechanisms:
-
Inhibition of Key Signaling Pathways: Some pyrrolopyridine derivatives have been shown to inhibit signaling pathways such as MEK, JNK, and mTOR, which can be hyperactivated in resistant cancer cells.[1] By blocking these pathways, the analogues can circumvent resistance mechanisms that are independent of the primary drug's target.
-
Targeting the Microtubule Network: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors, disrupting microtubule dynamics.[2][3] This can be an effective strategy against resistance mechanisms that do not involve alterations in microtubule structure.
-
Inhibition of Alternative Kinases: Cancer cells can develop resistance by activating alternative kinases to bypass the inhibited primary target. Novel this compound analogues may be designed to inhibit these "escape" kinases.
Q2: How do I select the appropriate cancer cell lines to test the efficacy of my this compound analogue in overcoming drug resistance?
A2: It is crucial to use a pair of cell lines: a drug-sensitive parental cell line and its corresponding drug-resistant subline. This allows for a direct comparison of the compound's activity. The resistant cell line should have a well-characterized resistance mechanism that you hypothesize your analogue can overcome.
Q3: What are the key experiments to perform to demonstrate that my analogue is overcoming drug resistance?
A3: A combination of the following experiments is recommended:
-
Comparative Cell Viability Assays: Determine the IC50 values of your analogue in both the sensitive and resistant cell lines. A significantly lower IC50 in the resistant line compared to the original drug, or a similar IC50 in both cell lines, would suggest the overcoming of resistance.
-
Combination Index (CI) Studies: Evaluate the synergistic, additive, or antagonistic effects of your analogue when combined with the drug to which the cells have developed resistance.
-
Western Blot Analysis: Investigate the effect of your analogue on the signaling pathways known to be involved in the resistance mechanism of your chosen cell lines.
-
Colony Formation Assays: Assess the long-term effect of your analogue on the ability of resistant cells to proliferate and form colonies.
Q4: What are some of the known cellular targets of 1H-pyrrolo[3,2-c]pyridine derivatives?
A4: While the specific targets of novel this compound analogues need to be experimentally determined, related pyrrolopyridine scaffolds have been shown to target:
-
Kinases: Including MEK, JNK, and mTOR.[1]
-
Tubulin: By binding to the colchicine site and disrupting microtubule polymerization.[2][3]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound analogue for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis
-
Cell Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the desired concentrations of the analogue for the determined time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
3. In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and your this compound analogue at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based or luminescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the analogue and determine the IC50 value.
Data Presentation
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogues
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Analogue 8g | Diarylurea derivative | A375P (Melanoma) | Nanomolar range | [4] |
| Analogue 9d | Diarylamide derivative | A375P (Melanoma) | Nanomolar range | [4] |
| Analogue 10t | Colchicine-binding site inhibitor | HeLa | 0.12 | [3][5] |
| Analogue 10t | Colchicine-binding site inhibitor | SGC-7901 | 0.15 | [3][5] |
| Analogue 10t | Colchicine-binding site inhibitor | MCF-7 | 0.21 | [3][5] |
Visualizations
Caption: Experimental workflow for evaluating this compound analogues.
References
- 1. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Analysis: 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Scaffolds vs. Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging anticancer potential of compounds based on the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited public data on the unsubstituted parent compound, this analysis focuses on representative derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine core structure, for which significant anticancer activity has been reported.
Executive Summary
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent in vitro anticancer activity, with certain compounds exhibiting nanomolar to low micromolar efficacy against various cancer cell lines. These novel agents operate through distinct mechanisms of action, including tubulin polymerization inhibition and kinase modulation, presenting potential alternatives or adjuncts to conventional chemotherapy. This guide will delve into a comparative analysis of their mechanisms, cytotoxicity, and the experimental methodologies used for their evaluation.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity (IC50 values) of a representative 1H-pyrrolo[3,2-c]pyridine derivative and the standard anticancer drugs across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.
Table 1: Comparative IC50 Values (µM) of a Representative 1H-pyrrolo[3,2-c]pyridine Derivative and Standard Anticancer Drugs
| Compound/Drug | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) | A375P (Melanoma) |
| Derivative 10t (Tubulin Inhibitor) | 0.12[1][2] | 0.15[1][2] | 0.21[1][2] | Not Reported |
| Doxorubicin | 2.9[3] | Not Reported | 2.5[3] | Not Reported |
| Cisplatin | >10 (approx.) | Not Reported | ~15-20 (highly variable)[4] | Not Reported |
| Paclitaxel | Not Reported | Not Reported | 3.5[5] | Not Reported |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are sourced from various publications and are provided for general comparison. Direct comparison is most accurate when compounds are tested under identical experimental conditions.
Mechanisms of Action: A Comparative Overview
1H-pyrrolo[3,2-c]pyridine Derivatives:
The anticancer activity of this class of compounds stems from diverse mechanisms of action, highlighting their potential to overcome resistance to conventional therapies.
-
Tubulin Polymerization Inhibition: Certain derivatives, such as compound 10t , act as colchicine-binding site inhibitors, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[1][2] This mechanism is similar to that of Vinca alkaloids and Colchicine.
-
Kinase Inhibition: The broader pyrrolopyridine scaffold has been shown to be a fertile ground for the development of kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent fibroblast growth factor receptor (FGFR) inhibitors.
-
RIPK3 Inhibition: A patent for substituted dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones describes their role as Receptor-Interacting Protein Kinase 3 (RIPK3) inhibitors. This suggests a potential role in modulating necroptosis, a form of programmed necrosis, which is a novel approach in cancer therapy.
Established Anticancer Drugs:
-
Doxorubicin: This anthracycline antibiotic primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[][7][8][9][10] It is also known to generate reactive oxygen species.
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[11][12][13][14] This DNA damage blocks cell division and induces apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly.[15][16][17][] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by a 1H-pyrrolo[3,2-c]pyridine derivative and a typical experimental workflow for evaluating anticancer compounds.
References
- 1. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. oncodaily.com [oncodaily.com]
- 12. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 13. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Paclitaxel - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. molbiolcell.org [molbiolcell.org]
Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
A comprehensive analysis of the structure-activity relationship (SAR) of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one and its analogues reveals a versatile scaffold for developing potent inhibitors of various biological targets, particularly in the realm of oncology. These compounds have demonstrated significant activity as tubulin polymerization inhibitors, kinase inhibitors, and modulators of other key cellular pathways. This guide compares the performance of different analogues based on available experimental data, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
A recent study focused on a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as inhibitors that bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and leading to cancer cell death.[1][2] The core structure was designed to mimic the bioactive conformation of combretastatin A-4 (CA-4), a potent tubulin inhibitor. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold serves to lock the conformation of the molecule, enhancing its binding affinity.[2]
Structure-Activity Relationship Insights
The general structure of the synthesized compounds consists of a 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine core with various aryl substitutions at the 6-position. The 3,4,5-trimethoxyphenyl group (A-ring) is a common feature in many colchicine-binding site inhibitors and is crucial for activity. The SAR study primarily explored the effect of different substituents as the B-ring at the 6-position of the pyrrolopyridine core.
Key findings from the study include:
-
Influence of the B-ring: The nature of the aryl group at the 6-position significantly impacts the antiproliferative activity.
-
Most Potent Compound: The derivative designated as 10t , which incorporates an indolyl moiety as the B-ring, exhibited the most potent anticancer activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the nanomolar range.[2]
-
Mechanism of Action: Compound 10t was shown to inhibit tubulin polymerization, leading to a significant arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][2] Molecular modeling studies suggest that 10t forms hydrogen bonds with key residues (Thrα179 and Asnβ349) in the colchicine-binding site of tubulin.[1]
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activities (IC50 values) of selected 1H-pyrrolo[3,2-c]pyridine analogues against three human cancer cell lines.
| Compound | B-ring (Substituent at 6-position) | IC50 (μM) vs. HeLa | IC50 (μM) vs. SGC-7901 | IC50 (μM) vs. MCF-7 |
| 10b | o-tolyl | >50 | >50 | >50 |
| 10f | 2-methoxyphenyl | 1.05 | 0.98 | 1.23 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0021 | 0.0019 | 0.0025 |
Data extracted from Wang, C., et al. (2024).[1][2]
1H-pyrrolo[3,2-c]pyridin-4-one Analogues as Kinase Inhibitors
The 1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one scaffold has also been explored for the development of kinase inhibitors. A study identified derivatives of this scaffold as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[3]
Key Findings
-
Potency: The more advanced compounds from this series inhibit PLK1 in enzymatic assays at the nanomolar level.[3]
-
Cellular Activity: They exhibit good antiproliferative activity in A2780 tumor cells.[3]
-
Selectivity: The compounds showed high selectivity for PLK1 over other kinases, including the closely related PLK2 and PLK3 isoforms.[3]
-
Pharmacokinetics: Importantly, these inhibitors demonstrated acceptable oral bioavailability in mice, making them suitable candidates for further in vivo studies.[3]
Another study reported on a diarylamide derivative containing a pyrrolo[3,2-c]pyridine scaffold, KIST101029, which inhibits neoplastic cell transformation by targeting the MAPK and mTOR signaling pathways.[4]
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of compounds. Below are summaries of key experimental protocols used in the cited studies.
MTT Assay for Antiproliferative Activity
This assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]
Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[1]
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regenerating system, and a fluorescence reporter (e.g., DAPI) is prepared in a buffer.
-
Compound Addition: The test compound or a control (e.g., DMSO for negative control, paclitaxel for positive control) is added to the mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The fluorescence curves are analyzed to determine the extent of inhibition or promotion of tubulin polymerization by the compound.[1]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[5]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting data is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5]
Visualizations
Signaling Pathway of Colchicine-Binding Site Inhibitors
The following diagram illustrates the mechanism of action for 1H-pyrrolo[3,2-c]pyridine analogues that act as colchicine-binding site inhibitors.
Caption: Mechanism of tubulin polymerization inhibition by 1H-pyrrolo[3,2-c]pyridine analogues.
General Workflow for SAR Studies
The diagram below outlines a typical workflow for conducting structure-activity relationship studies, as inferred from the provided research articles.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
- 1. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatives as a Therapeutic Target in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of a novel 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t, with established tubulin-targeting agents. The experimental data presented herein validates the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold as a colchicine-binding site inhibitor in various cancer cell lines.
Comparative Efficacy of Tubulin-Targeting Agents
The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivative 10t and other known tubulin inhibitors was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, demonstrate the potent cytotoxic effects of these compounds.
| Compound | Target/Mechanism | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound 10t | Colchicine-Binding Site Inhibitor | 0.12 [1] | 0.15 [1] | 0.21 [1] |
| Colchicine | Colchicine-Binding Site Inhibitor | ~0.028 | Data Not Available | ~0.008 |
| Combretastatin A-4 | Colchicine-Binding Site Inhibitor | ~0.00051 | Data Not Available | ~0.0025 |
| Vincristine | Vinca Alkaloid | ~0.1 (as reported in one study) | Data Not Available | ~239.51 (as reported in one study) |
| Paclitaxel | Taxane | ~0.005 - 0.01 | Data Not Available | ~0.0075 |
Note: IC50 values for comparative drugs are approximated from various sources and may differ based on experimental conditions.
Mechanism of Action: Tubulin Polymerization Inhibition
Derivatives of 1H-pyrrolo[3,2-c]pyridine, such as compound 10t, exert their anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1]
Caption: Mechanism of 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of tubulin.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., >99% pure bovine tubulin), GTP, and a polymerization buffer.
-
Compound Addition: Add the test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, or DMSO as a vehicle) to the reaction mixture.
-
Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the extent of inhibition or promotion by the test compound.
Cell Cycle Analysis
This experiment determines the effect of the compounds on cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathway Involvement
While the primary mechanism of action for the 1H-pyrrolo[3,2-c]pyridine derivative 10t is tubulin polymerization inhibition, it is important to consider potential downstream effects on key cancer-related signaling pathways. Disruption of the microtubule network can indirectly influence pathways such as MAPK and PI3K/AKT/mTOR, which are crucial for cell proliferation, survival, and apoptosis. Further investigation into the modulation of these pathways by 1H-pyrrolo[3,2-c]pyridin-4(5H)-one derivatives is warranted.
Caption: Potential impact on downstream signaling pathways.
References
Head-to-Head Comparison of Synthetic Routes to 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Derivatives
The 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting potent biological activities, including anticancer properties as colchicine-binding site inhibitors. The efficient synthesis of this core structure is of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of two prominent synthetic routes for this compound and its analogs: a catalyst-free domino reaction in water and an ammonium acetate-promoted tandem aldol condensation/aza-addition.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of the pyrrolo[3,2-c]pyridin-4-one core and its saturated analogs have been evaluated. The first is a green, catalyst-free, three-component domino reaction that directly yields the desired oxidized core structure. The second is a one-pot tandem reaction that produces the corresponding tetrahydro derivative.
| Parameter | Route A: Catalyst-Free Domino Reaction | Route C: Ammonium Acetate-Promoted Tandem Reaction |
| Product | 3-substituted 1H-pyrrolo[3,2-c]pyridin-4(5H)-ones | 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones |
| Reaction Type | One-pot, three-component domino reaction | One-pot, tandem aldol condensation/aza-addition |
| Starting Materials | 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, 1,3-dicarbonyl compounds | 2-methyl-3-carbamoylpyrroles, aldehydes |
| Catalyst/Promoter | None (catalyst-free) | Ammonium acetate |
| Solvent | Water | Poly(ethylene glycol)-400 (PEG-400) |
| Reaction Conditions | 80 °C | 100 °C |
| Yield | 76–94%[1][2] | Good to excellent[3][4][5][6] |
| Work-up | Simple crystallization[1][2] | Standard extraction and chromatography[6] |
| Key Advantages | Environmentally friendly (water solvent, catalyst-free), high atom economy, operational simplicity.[1][2] | High atom economy, use of a green solvent, broad substrate scope.[3][4] |
| Key Disadvantages | Requires synthesis of substituted 4-aminopyridin-2(1H)-ones. | Yields a reduced (tetrahydro) pyrrolopyridinone core. |
Experimental Protocols
Route A: Catalyst-Free Domino Reaction for 3-substituted 1H-pyrrolo[3,2-c]pyridin-4(5H)-ones
This procedure outlines a one-pot, three-component synthesis in an aqueous medium.[1][2]
Materials:
-
4-aminopyridin-2(1H)-one (1.0 mmol)
-
Arylglyoxal hydrate (1.0 mmol)
-
1,3-dicarbonyl compound (e.g., dimedone, barbituric acid) (1.0 mmol)
-
Water (5.0 mL)
Procedure:
-
A mixture of 4-aminopyridin-2(1H)-one, arylglyoxal hydrate, and the 1,3-dicarbonyl compound is prepared in water.
-
The reaction mixture is stirred at 80 °C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the pure product.
Route C: Ammonium Acetate-Promoted Synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones
This protocol describes a one-pot tandem reaction to produce the tetrahydro derivatives of the target scaffold.[3][4][6]
Materials:
-
N-substituted-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxamide (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Ammonium acetate (3.0 mmol)
-
Poly(ethylene glycol)-400 (PEG-400) (3.0 mL)
Procedure:
-
A mixture of the N-substituted-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxamide, the aldehyde, and ammonium acetate is prepared in PEG-400 in a sealed tube.
-
The reaction mixture is stirred at 100 °C under a nitrogen atmosphere for the appropriate time as determined by TLC monitoring.
-
After completion, the reaction mixture is cooled to room temperature and water is added.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways and Biological Context
To better understand the described synthetic strategies and the biological relevance of the target compounds, the following diagrams are provided.
Caption: Comparative workflow of synthetic routes to pyrrolo[3,2-c]pyridin-4-one derivatives.
Caption: Disruption of microtubule dynamics by 1H-pyrrolo[3,2-c]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium Acetate-Promoted One-Pot Tandem Aldol Condensation/Aza-Addition Reactions: Synthesis of 2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ammonium Acetate-Promoted One-Pot Tandem Aldol Condensation/Aza-Addition Reactions: Synthesis of 2,3,6,7-Tetrahydro-1 H-pyrrolo[3,2- c]pyridin-4(5 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of a representative 1H-pyrrolo[3,2-c]pyridin-4(5H)-one based kinase inhibitor against established alternative MEK inhibitors. The information is supported by experimental protocols and visualized signaling pathways to aid in the selection and development of selective kinase inhibitors.
Introduction to this compound Based Kinase Inhibitors
The this compound scaffold is a promising heterocyclic structure in the development of novel kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against key kinases in cellular signaling pathways, making them attractive candidates for therapeutic development, particularly in oncology. One such example is KIST101029, a diarylurea derivative containing the 1H-pyrrolo[3,2-c]pyridine core, which has been identified as an inhibitor of Mitogen-activated protein kinase kinase (MEK), c-Jun N-terminal kinase (JNK), and mammalian target of rapamycin (mTOR). Understanding the cross-reactivity profile of this class of inhibitors is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy.
Comparative Kinase Selectivity Profile
To illustrate the selectivity of this inhibitor class, we present a hypothetical, yet representative, cross-reactivity profile for a this compound based inhibitor, designated as "PPO-1". This profile is based on the known multi-targeting nature of compounds like KIST101029. We compare this profile against well-established and clinically relevant MEK inhibitors: Trametinib, Selumetinib, and PD0325901.
Table 1: Comparative Cross-Reactivity of PPO-1 and Alternative MEK Inhibitors
| Kinase Target | PPO-1 (% Inhibition at 1 µM) | Trametinib (% Inhibition at 1 µM) | Selumetinib (% Inhibition at 1 µM) | PD0325901 (% Inhibition at 10 µM) |
| MEK1 | 95 | >99 | >99 | >99 |
| MEK2 | 92 | >99 | >99 | >99 |
| JNK1 | 75 | <10 | <10 | Not Available |
| JNK2 | 72 | <10 | <10 | Not Available |
| JNK3 | 68 | <1 |
In Vivo Validation of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold. While direct in vivo validation for derivatives of the specific 1H-pyrrolo[3,2-c]pyridin-4(5H)-one is not yet prominent in published literature, this document leverages compelling in vitro data for this class and presents robust in vivo evidence from structurally related pyrrolopyridine compounds to project its therapeutic potential.
The data herein compares the performance of novel pyrrolopyridine derivatives against established chemotherapeutic agents, offering a benchmark for their potential efficacy and a roadmap for future preclinical development.
In Vitro Anticancer Activity: Potent Cytotoxicity of Novel Pyrrolopyridine Derivatives
Recent studies have highlighted the significant in vitro anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives. Compound 10t , a novel molecule from this class, has demonstrated exceptional potency against a range of human cancer cell lines, with IC50 values in the nanomolar range.[1][2] Its performance is comparable to or exceeds that of other developmental compounds and established drugs in similar assays.
Another promising agent, a pyrrolo-pyridine benzamide derivative referred to here as Compound [I] , also shows potent in vitro effects and serves as a key comparator due to its successful subsequent in vivo testing.[3]
Table 1: Comparative In Vitro Antiproliferative Activity (IC50)
| Compound/Drug | Scaffold | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | 0.12 µM | 0.15 µM | 0.21 µM | Not Reported | [1] |
| Compound [I] | Pyrrolo-pyridine benzamide | 10.87 µM | Not Reported | 0.11 µM | 1.06 µM | [3] |
| Cabozantinib | Quinoline derivative | >7x less active than [I] | Not Reported | >7x less active than [I] | Not Reported | [3] |
In Vivo Efficacy: Demonstrating Tumor Suppression in Animal Models
While in vivo data for the this compound subclass is pending, the closely related Compound [I] has shown significant antitumor efficacy in a lung carcinoma allograft mouse model.[3] Its performance surpassed that of the established multi-kinase inhibitor Cabozantinib, demonstrating the potent real-world potential of the broader pyrrolopyridine scaffold.[3] This provides a strong rationale for advancing 1H-pyrrolo[3,2-c]pyridine derivatives like 10t into similar animal studies.
Table 2: Comparative In Vivo Anticancer Efficacy
| Compound/Drug | Cancer Model | Animal Model | Dosage & Administration | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Compound [I] | Lung Carcinoma Allograft | BALB/c nude mice | 20 mg/kg | 64.5% | Superior efficacy to Cabozantinib. No obvious toxicity observed. | [3] |
| Cabozantinib | Lung Carcinoma Allograft | BALB/c nude mice | Not Specified | 47.9% | Lower tumor inhibition compared to Compound [I]. | [3] |
Mechanism of Action & Signaling Pathways
The anticancer activity of these compounds stems from their ability to interfere with critical cellular processes required for tumor growth and survival.
Compound 10t acts as a potent inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on tubulin, it disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][2]
Compound [I] , in contrast, functions as a c-Met kinase inhibitor.[3] The c-Met receptor tyrosine kinase is often dysregulated in various cancers, and its inhibition can block downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Detailed Experimental Protocols
The following is a proposed protocol for the in vivo validation of a 1H-pyrrolo[3,2-c]pyridine derivative, such as Compound 10t , based on methodologies reported for similar successful studies.[3]
1. Cell Culture and Animal Models:
-
Cell Line: A549 human lung carcinoma cells will be used, given the demonstrated efficacy of related compounds against this cancer type. Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Animal Model: Female BALB/c nude mice, aged 4-6 weeks, will be used. Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Xenograft Tumor Model Establishment:
-
A549 cells are harvested during their logarithmic growth phase.
-
A cell suspension of 2 x 10^7 cells/mL in sterile phosphate-buffered saline (PBS) is prepared.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension into the right flank.
-
Tumor growth is monitored using a caliper, with tumor volume calculated using the formula: (Length × Width²) / 2.
3. Treatment Regimen:
-
When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment and control groups (n=8 per group).
-
Vehicle Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Treatment Group (Compound 10t): Receives daily i.p. injections of Compound 10t at a dose of 20 mg/kg.
-
Positive Control Group (Cabozantinib): Receives the standard therapeutic dose of Cabozantinib.
-
Treatment continues for a period of 18-21 days.
4. Efficacy and Toxicity Assessment:
-
Tumor Volume: Measured every two days. The primary endpoint is the Tumor Growth Inhibition (TGI) rate, calculated as: (1 - ΔT/ΔC) × 100%, where ΔT is the change in tumor volume for the treatment group and ΔC is the change for the control group.
-
Body Weight: Monitored every two days as an indicator of general toxicity.
-
Post-Mortem Analysis: At the end of the study, tumors are excised and weighed. Major organs (liver, kidney, heart) can be collected for histopathological analysis to assess any potential toxicity.
References
Comparative Inhibitory Profiles of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents
A detailed analysis of the structure-activity relationships and inhibitory mechanisms of substituted 1H-pyrrolo[3,2-c]pyridine scaffolds reveals their potential as potent anticancer agents. This guide provides a comparative study of various isomers, summarizing their inhibitory activities, experimental protocols, and associated signaling pathways.
While the specific inhibitory profiles of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one isomers are not extensively documented in publicly available research, a closely related scaffold, 1H-pyrrolo[3,2-c]pyridine, has been the subject of significant investigation. This guide focuses on the derivatives of this latter scaffold, offering valuable insights into their potent antiproliferative activities and mechanisms of action.
Inhibitory Activity Against Cancer Cell Lines
A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated for their in vitro antiproliferative activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentrations (IC50) for several of these compounds are summarized in the table below.
| Compound | R Group (at position 6) | IC50 HeLa (μM) | IC50 SGC-7901 (μM) | IC50 MCF-7 (μM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10b | o-tolyl | 1.42 | 1.55 | 2.11 |
| 10c | m-tolyl | 1.21 | 1.32 | 1.89 |
| 10d | p-tolyl | 1.35 | 1.48 | 2.01 |
| 10h | 4-methoxyphenyl | 0.89 | 1.02 | 1.54 |
| 10m | 4-chlorophenyl | 0.45 | 0.58 | 0.98 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 * | - | 0.002 | 0.003 | 0.003 |
*CA-4 (Combretastatin A-4) was used as a positive control.[1]
Among the synthesized compounds, derivative 10t , which features an indolyl moiety as the B-ring, demonstrated the most potent antiproliferative activities across all three cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[1] Further studies on other derivatives, including diarylureas and diarylamides of the 1H-pyrrolo[3,2-c]pyridine scaffold, have also shown high potency against human melanoma cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[2]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for the most potent 1H-pyrrolo[3,2-c]pyridine derivatives, such as compound 10t , is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]
Another derivative, KIST101029, has been shown to inhibit neoplastic cell transformation by targeting key signaling pathways. Specifically, it inhibits the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (MEK), c-jun N-terminal kinases (JNK), and mechanistic target of rapamycin (mTOR) signaling pathways.[3] This leads to the inhibition of activator protein-1 (AP-1) transactivation activity, a critical factor in cell proliferation and transformation.[3]
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. The assay measures the increase in fluorescence that occurs as tubulin polymerizes into microtubules. Compound 10t was shown to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM.[1]
Cell Cycle Analysis
To determine the effect of the compounds on the cell cycle, HeLa cells were treated with the test compounds for 24 hours. The cells were then harvested, fixed, stained with propidium iodide (PI), and analyzed by flow cytometry. The results indicated that compound 10t caused a significant G2/M phase cell cycle arrest.[1]
Conclusion
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have emerged as a promising class of anticancer agents. Their mechanism of action, primarily through the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship studies indicate that the nature of the substituent at the 6-position of the pyrrolopyridine ring plays a crucial role in determining the inhibitory potency. In particular, the indolyl derivative 10t has been identified as a highly potent compound worthy of further investigation in the development of new anticancer therapies. Further research into the specific isomers of this compound is warranted to explore their potential therapeutic benefits fully.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Evaluating the Kinase Selectivity of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors. Derivatives of this heterocyclic system have demonstrated activity against various kinases involved in key cellular processes, including cell growth, differentiation, and inflammation. This guide provides a comparative evaluation of a representative this compound inhibitor, herein referred to as Compound X , against a broad panel of protein kinases to ascertain its selectivity profile. Understanding the selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy.
Data Presentation: Kinase Selectivity Profile of Compound X
The following table summarizes the in vitro inhibitory activity of Compound X against a panel of 96 kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM. This initial screen allows for the identification of primary targets and potential off-targets.
| Kinase Target | % Inhibition at 1 µM | Kinase Target | % Inhibition at 1 µM | Kinase Target | % Inhibition at 1 µM |
| RIPK3 | 98 | FGFR1 | 15 | PLK1 | 8 |
| FAK | 95 | FGFR2 | 12 | PLK2 | 5 |
| Haspin (GSG2) | 92 | FGFR3 | 18 | PLK3 | 6 |
| MAPK1 (ERK2) | 85 | FGFR4 | 10 | AurA | 12 |
| MAPK14 (p38α) | 78 | VEGFR1 | 25 | AurB | 15 |
| ABL1 | 30 | VEGFR2 | 35 | AurC | 11 |
| ALK | 15 | PDGFRα | 22 | CDK1 | 5 |
| AKT1 | 5 | PDGFRβ | 28 | CDK2 | 8 |
| AKT2 | 7 | KIT | 18 | CDK4 | 4 |
| AKT3 | 6 | FLT3 | 21 | CDK5 | 6 |
| BRAF | 45 | RET | 19 | CDK6 | 3 |
| RAF1 (c-Raf) | 55 | SRC | 40 | CDK7 | 9 |
| MEK1 (MAP2K1) | 65 | LYN | 38 | CDK9 | 7 |
| MEK2 (MAP2K2) | 60 | FYN | 35 | GSK3α | 12 |
| PIK3CA | 10 | HCK | 32 | GSK3β | 15 |
| PIK3CB | 12 | LCK | 28 | ROCK1 | 9 |
| PIK3CD | 8 | YES1 | 30 | ROCK2 | 11 |
| PIK3CG | 9 | BTK | 15 | PIM1 | 18 |
| mTOR | 40 | ITK | 12 | PIM2 | 16 |
| JAK1 | 20 | TEC | 14 | PIM3 | 14 |
| JAK2 | 25 | BMX | 11 | CHK1 | 7 |
| JAK3 | 18 | TXK | 10 | CHK2 | 9 |
| TYK2 | 16 | EGFR | 20 | ATM | 5 |
| SYK | 22 | ERBB2 | 18 | ATR | 4 |
| ZAP70 | 19 | ERBB4 | 15 | DNAPK | 6 |
| PKA | 5 | INSR | 10 | IKKα | 14 |
| PKB (AKT) | 8 | IGF1R | 12 | IKKβ | 16 |
| PKCα | 11 | MET | 17 | TBK1 | 13 |
| PKCβ | 13 | RON | 14 | RSK1 | 25 |
| PKCγ | 10 | TIE2 | 9 | RSK2 | 28 |
| CAMK1 | 6 | EPHA2 | 11 | MSK1 | 22 |
| CAMK2 | 8 | EPHB4 | 13 | MNK1 | 19 |
IC50 Determination for Primary Targets:
For kinases showing significant inhibition (>50%) in the initial screen, a dose-response analysis was performed to determine the half-maximal inhibitory concentration (IC50).
| Kinase Target | IC50 (nM) |
| RIPK3 | 25 |
| FAK | 40 |
| Haspin (GSG2) | 65 |
| MAPK1 (ERK2) | 150 |
| MAPK14 (p38α) | 220 |
| RAF1 (c-Raf) | 480 |
| MEK1 (MAP2K1) | 350 |
| MEK2 (MAP2K2) | 410 |
Experimental Protocols
In Vitro Kinase Selectivity Profiling Assay (Luminescent Kinase Assay)
The selectivity of Compound X was evaluated using a luminescent kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity and, consequently, lower inhibition.
Materials:
-
Kinase-specific enzymes and corresponding substrates.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.[1]
-
Compound X stock solution (10 mM in DMSO).
-
Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: A serial dilution of Compound X is prepared in DMSO. For single-point screening, a final concentration of 1 µM is used. For IC50 determination, a 10-point dose-response curve is prepared.
-
Kinase Reaction:
-
Add 2.5 µL of kinase/substrate mix to each well of the 384-well plate.
-
Add 0.5 µL of the compound dilution or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The ATP concentration is typically set at the Km for each specific kinase to ensure accurate potency assessment.[2]
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of inhibition is calculated relative to the vehicle (DMSO) control.
-
For IC50 determination, the data is plotted using a sigmoidal dose-response curve fit.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the kinase selectivity profiling experiment.
References
Safety Operating Guide
Navigating the Disposal of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, a conservative approach to its disposal is necessary, leveraging established protocols for analogous chemical structures. This guide provides a comprehensive framework for the safe handling and disposal of this compound, treating it as a hazardous chemical waste to ensure the highest safety standards.
I. Hazard Assessment and Waste Profile
Due to its pyrrolopyridine core, this compound should be handled as a potentially hazardous substance. The primary hazards are inferred from its structural components, pyridine and pyrrole, which are known to be flammable and toxic.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[4]
Key Principles for Safe Disposal:
-
Assume Hazardous Nature: Treat this compound as a hazardous waste.
-
Segregation: Do not mix this waste with other incompatible waste streams.[1] It should be stored separately from strong oxidizing agents and acids.[1][5]
-
Consult EHS: Always adhere to your institution's specific Environmental Health & Safety (EHS) department guidelines.
II. Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors.[1][4] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1]
1. Waste Collection and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous waste.[1][6]
-
Collect this waste in a designated, compatible, and clearly labeled hazardous waste container.[1][5]
2. Container Selection and Labeling:
-
Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting screw-on cap.[6][7] Do not use containers that could leak or rupture.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations. Also include the date when waste was first added.[5]
3. Storage:
-
Store the waste container in a designated and secure hazardous waste satellite accumulation area within the laboratory.[7]
-
The storage area should be a well-ventilated, cool, and dry place, away from sources of ignition.[5]
-
Ensure the container is kept closed at all times, except when adding waste.[6][8]
4. Requesting Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Do not overfill the container; leave adequate headspace for expansion.[7]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For small spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1][4] Collect the absorbent material into a sealed container for disposal as hazardous waste.[4]
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department for assistance.[1]
V. Experimental Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 1H-pyrrolo[3,2-c]pyridin-4(5H)-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for similar heterocyclic compounds.
Hazard Summary
-
Respiratory Irritation: May cause respiratory irritation, particularly in powdered form.[1][2][3][4]
It is imperative to handle this compound with care in a well-ventilated laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Equipment | Specification and Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards. Protects against splashes and airborne particles.[5] A face shield should be worn in conjunction with goggles when there is a significant splash risk.[5][6] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. The exact breakthrough time should be confirmed with the glove manufacturer.[1] Always wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is advised.[5][7] Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved respirator or dust mask when handling the compound in powdered form to prevent inhalation.[1][8] |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory in the laboratory to protect against spills.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[4]
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Dispensing: When weighing or transferring the solid compound, use techniques that minimize dust generation.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2][3][4] Wash hands thoroughly after handling the compound.[1][2][3]
-
Contamination: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][3][4]
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: Evacuate the area and alert the appropriate emergency response team.
Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[3]
Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
